Q134R
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCKQDHXCWWBSM-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@H](C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Q134R, a Novel NFAT Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q134R is a novel neuroprotective hydroxyquinoline derivative that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease (AD). Its primary mechanism of action is the selective suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting the upstream phosphatase, calcineurin (CN). This targeted action allows for the modulation of downstream pathological processes associated with neuroinflammation and synaptic dysfunction, while potentially avoiding the adverse effects associated with broad calcineurin inhibition. This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective NFAT Signaling Inhibition
This compound exerts its neuroprotective effects by inhibiting the transcriptional activity of NFAT.[1][2][3][4] In pathological conditions such as Alzheimer's disease, elevated intracellular calcium levels lead to the activation of calcineurin, which dephosphorylates NFAT proteins. This dephosphorylation exposes a nuclear localization signal, facilitating NFAT's translocation into the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammatory and apoptotic pathways.
This compound intervenes in this cascade downstream of calcineurin activation. While it does not inhibit the phosphatase activity of calcineurin itself, it effectively suppresses NFAT-mediated gene expression.[1][4] This selective inhibition is a key characteristic of this compound, distinguishing it from general calcineurin inhibitors and suggesting a more favorable safety profile. The precise molecular interaction through which this compound inhibits NFAT activity is an area of ongoing investigation.
Signaling Pathway Diagram
Caption: this compound inhibits NFAT nuclear activity downstream of calcineurin activation.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro and in vivo efficacy of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| NFAT Inhibition (IC50) | ~400 nM | Primary Rat Astrocytes | [1] |
| 566 nM | HEK293 Cells | [4] | |
| Maximal Inhibition | 35-40% | Primary Rat Astrocytes | [1] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Cognitive Improvement | 4 mg/kg (oral, twice daily) | APP/PS1 mice (Alzheimer's Model) | Improved Y-maze performance | [3] |
| Synaptic Function | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Improved synaptic strength and LTP | [1] |
| Glial Reactivity | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Reduced glial reactivity markers | [1] |
| NFAT4 Expression | 4 mg/kg (oral, twice daily) for 3 months | APP/PS1 mice | Reduced astrocytic NFAT4 expression | [1] |
Table 2: In Vivo Efficacy of this compound
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NFAT-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NFAT by measuring the expression of a luciferase reporter gene under the control of an NFAT-responsive promoter.
Experimental Workflow Diagram:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Q134R as a Selective NFAT Inhibitor
This technical guide provides a comprehensive overview of this compound, a novel hydroxyquinoline derivative that functions as a selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Unlike traditional immunosuppressants such as Cyclosporin A (CsA) or tacrolimus, this compound modulates NFAT activity without directly inhibiting its upstream activator, the protein phosphatase calcineurin (CN).[1][2][3] This selectivity presents a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease (AD) and other aging-related disorders, potentially avoiding the adverse effects associated with broad calcineurin inhibition.[1][2][3][4]
Core Mechanism of Action: Selective NFAT Inhibition
The calcineurin-NFAT signaling pathway is a crucial cascade in both the immune system and the central nervous system.[5][6] Inappropriate activation of this pathway in the brain is linked to pathologies including synaptic deficits, neuroinflammation, and neuronal apoptosis.[5][6]
The Canonical Calcineurin-NFAT Signaling Pathway
Under resting conditions, NFAT proteins are phosphorylated and reside in the cytoplasm.[7] An influx of intracellular calcium (Ca²⁺), triggered by various stimuli, activates calcineurin, a Ca²⁺-dependent phosphatase.[6][7] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[6] This allows NFAT to translocate into the nucleus, where it binds to specific DNA response elements to regulate the transcription of target genes.[6][7]
This compound's Point of Intervention
This compound is distinguished by its ability to inhibit NFAT-dependent transcriptional activity without affecting the phosphatase activity of calcineurin itself.[1][2][8] This indicates that this compound acts downstream of calcineurin activation. While the precise molecular interaction is still under investigation, studies show that this compound does not prevent the nuclear translocation of NFAT, a mechanism employed by other experimental inhibitors like the VIVIT peptide.[1] Instead, evidence suggests that chronic treatment with this compound can reduce the total expression levels of certain NFAT isoforms, such as NFAT4, particularly in astrocytes.[1][9] This selective approach promises to mitigate NFAT-driven pathology while preserving other essential calcineurin-dependent cellular functions.
Quantitative Data Presentation
The inhibitory properties of this compound have been quantified in various cellular models. The data highlights its sub-micromolar potency and partial, rather than complete, inhibition of the NFAT pathway.
Table 1: In Vitro Efficacy and Potency of this compound
| Cell Type | Assay | IC₅₀ | Maximal Inhibition | Stimulus | Reference |
| HEK 293 Cells | NFAT-Luciferase | 566 nM | Not Specified | Ionomycin (0.5 μM) + Phorbol (B1677699) Ester (0.5 μM) | [1] |
| Primary Rat Astrocytes | NFAT-Luciferase | ~400 nM | 35-40% | Ionomycin/Phorbol Ester, IL-1β, or oligomeric Aβ | [1] |
| Primary Rat Cortical Neurons | NFAT-Luciferase | Not Determined | ~35-40% (at saturation) | Not Specified | [1] |
Table 2: Summary of In Vivo and Cellular Effects of this compound
| Model System | This compound Dose | Duration | Key Findings | Reference |
| APP/PS1 Mice (AD Model) | 4 mg/kg (oral gavage, 2x/day) | Acute (≤1 week) | Improved Y-maze performance. | [2][3] |
| APP/PS1 Mice (AD Model) | 4 mg/kg (oral gavage, 2x/day) | Chronic (3 months) | Reduced astrocytic NFAT4 expression; ameliorated synaptic deficits; tended to reduce glial reactivity markers without altering Aβ plaque load. | [1][2][3] |
| Wild-Type Mice | 4 mg/kg (oral gavage) | Acute (1 week) | Complete recovery of synaptic proteins and short-term memory after oligomeric Aβ-induced toxicity. | [10] |
| Wild-Type Mice | Not Specified | Chronic (≥3 months) | Promoted long-term survival; no signs of lymphopenia. | [1][2] |
| Primary Rat Astrocytes | 10 µM | 3 hours | Significantly inhibited NFAT-luciferase expression induced by IPE, IL-1β, and oAβ. Had no effect on calcineurin-dependent dephosphorylation of Cx43. | [1][5] |
Key Experimental Protocols
The following protocols are fundamental to characterizing the selective NFAT inhibitory activity of this compound.
NFAT-Dependent Luciferase Reporter Assay
This cell-based assay is the primary method for quantifying the functional inhibition of NFAT transcriptional activity.
Objective: To measure the dose-dependent inhibition of NFAT-driven gene expression by this compound.
Methodology:
-
Cell Culture: Primary cortical astrocytes or HEK 293 cells are cultured in appropriate media.[4]
-
Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NFAT response elements (NFAT-RE).[4][11] A co-reporter plasmid (e.g., Renilla luciferase) can be included for normalization.
-
Compound Treatment: Following transfection (typically 24 hours), cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
NFAT Activation: NFAT signaling is stimulated using a calcium-mobilizing agent. Common activators include:
-
Lysis and Luminescence Reading: After an incubation period (e.g., 3-6 hours), cells are lysed.[11] Luciferase and Renilla luminescence are measured using a luminometer and a suitable substrate kit (e.g., Bio-Glo™ Luciferase Assay System).[12][13]
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percent inhibition is calculated relative to stimulated cells treated with vehicle. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
Calcineurin (CN) Phosphatase Activity Assay
This assay is critical to demonstrate that this compound does not inhibit the enzymatic activity of calcineurin, confirming its selectivity.
Objective: To measure the effect of this compound on the dephosphorylation of a non-NFAT substrate by calcineurin.
Methodology (In Vitro):
-
Reaction Setup: A reaction mixture is prepared containing purified, active calcineurin, calmodulin, and a generic phosphopeptide substrate (e.g., RII phosphopeptide).
-
Inhibitor Addition: The reaction is initiated in the presence of either this compound (e.g., 1 and 10 µM), a known calcineurin inhibitor (e.g., CN autoinhibitory peptide, CN-AIP), or a vehicle control.[1]
-
Incubation: The reaction is allowed to proceed at 30°C for a defined time.
-
Phosphate (B84403) Detection: The reaction is stopped, and the amount of free phosphate (PO₄³⁻) released from the substrate is quantified.[1] This is often done using a malachite green-based colorimetric assay.
-
Data Analysis: The amount of phosphate released is compared across conditions. A lack of reduction in phosphate release in the this compound-treated samples, compared to the strong reduction by CN-AIP, indicates no direct inhibition of calcineurin's phosphatase activity.[1]
Summary and Future Directions
This compound is a novel small molecule that selectively inhibits the NFAT signaling pathway with an IC₅₀ in the range of 400-600 nM.[1] Crucially, it achieves this without inhibiting the upstream phosphatase calcineurin, a mechanism that distinguishes it from classical immunosuppressants and suggests a more favorable safety profile.[1][2][4] Preclinical studies in animal models of Alzheimer's disease have demonstrated its ability to cross the blood-brain barrier, improve cognitive function, and ameliorate synaptic deficits.[2][8][10]
The compound appears to exert its effects, at least in part, by reducing the expression of NFAT4 in astrocytes, though its precise molecular target and binding interactions remain an active area of investigation.[1] Having been proven safe in a Phase 1A clinical trial, this compound stands as a promising drug candidate for the treatment of neurodegenerative diseases where aberrant NFAT signaling is a contributing factor.[1] Future research should focus on elucidating the exact mechanism of NFAT inhibition and exploring its efficacy in a broader range of neurological and inflammatory conditions.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 11. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T Cell Activation Bioassay (NFAT) Protocol [promega.kr]
- 13. T Cell Activation Bioassay (NFAT/IL-2) [promega.sg]
Neuroprotective Effects of Hydroxyquinoline Derivatives: A Technical Guide
This guide provides an in-depth overview of the neuroprotective properties of hydroxyquinoline derivatives, intended for researchers, scientists, and drug development professionals. It covers their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanisms of Neuroprotection
8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds demonstrating significant promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3][4] Their neuroprotective effects are multi-faceted, primarily revolving around their ability to chelate metal ions, mitigate oxidative stress, and modulate key signaling pathways involved in neuronal survival.[1][2][4][5]
Metal Chelation and Homeostasis: A key pathological feature of many neurodegenerative disorders is the dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron.[1][2][3] These metal ions can bind to proteins like amyloid-beta (Aβ), promoting their aggregation and leading to the formation of neurotoxic plaques.[6][7] Hydroxyquinoline derivatives, such as clioquinol (B1669181) (CQ) and PBT2, are lipophilic molecules that can cross the blood-brain barrier and act as metal-protein attenuating compounds (MPACs).[6][8][9] They chelate these excess metal ions, preventing or even reversing Aβ aggregation.[6][7]
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal cell death in neurodegenerative diseases.[10] Hydroxyquinoline derivatives exhibit potent antioxidant properties, reducing the formation of ROS and protecting neurons from oxidative damage.[3][10]
Modulation of Signaling Pathways: The neuroprotective effects of these compounds are also mediated through the regulation of critical intracellular signaling cascades. Notably, they have been shown to activate pro-survival pathways such as the PI3K/Akt pathway and the Nrf2-antioxidant response element (ARE) pathway, while inhibiting apoptotic pathways.[10][11][12]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies on the neuroprotective effects of prominent hydroxyquinoline derivatives.
Table 1: In Vitro Neuroprotective Effects of Hydroxyquinoline Derivatives
| Compound | Model System | Neurotoxin | Concentration | Outcome | Quantitative Value | Citation(s) |
| Clioquinol | SH-SY5Y cells | High Glucose (120 mM) | 1 µM | Increased cell viability | ~26% increase | [10] |
| Clioquinol | BE(2)-M17 cells | Hydrogen Peroxide (H₂O₂) | - | Inhibition of H₂O₂ toxicity | Significant | [11] |
| PBT2 | In vitro Aβ aggregation assay | - | - | Inhibition of Aβ aggregation | - | [9] |
| IOX1 | HeLa cells | - | - | Inhibition of JMJD2A | IC₅₀ = 86.5 µM | [13] |
| Various 4-Anilinoquinolinylchalcone Derivatives | HaCaT/ARE cells | - | 10 µM | Induction of ARE-driven luciferase activity | Up to 1880% | [14] |
Table 2: In Vivo Neuroprotective Effects of Hydroxyquinoline Derivatives
| Compound | Animal Model | Disease Model | Dosage | Outcome | Quantitative Value | Citation(s) |
| Clioquinol | Alzheimer's disease transgenic mice | Alzheimer's Disease | - | Reduced brain amyloid deposition | ~50% reduction | [6] |
| PBT2 | Alzheimer's Disease patients (Phase IIa trial) | Alzheimer's Disease | 250 mg | Lowered CSF Aβ42 levels | Significant reduction | [15][16] |
| PBT2 | Alzheimer's Disease patients (Phase IIa trial) | Alzheimer's Disease | 250 mg | Improved executive function (NTB) | Significant improvement | [15] |
Key Signaling Pathways
The neuroprotective actions of hydroxyquinoline derivatives are intricately linked to the modulation of specific signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Clioquinol has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins like p53 and promoting neuronal survival in the face of oxidative stress.[11]
Caption: PI3K/Akt signaling pathway activated by hydroxyquinoline derivatives.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Electrophilic compounds, including some quinoline (B57606) derivatives, can modify Keap1, leading to the release and nuclear translocation of Nrf2.[14][17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and detoxification enzymes.[12][18]
Caption: Nrf2 antioxidant response pathway modulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of the neuroprotective effects of hydroxyquinoline derivatives.
MTT Assay for Cell Viability
Objective: To assess the viability of neuronal cells (e.g., SH-SY5Y) after exposure to a neurotoxin and/or a hydroxyquinoline derivative.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
For neuroprotection assays, pre-treat the cells with various concentrations of the hydroxyquinoline derivative for a specified period (e.g., 2 hours).
-
Subsequently, expose the cells to a neurotoxin (e.g., 100 µM H₂O₂ or 25 µM rotenone) for 24 hours.
-
Include control wells with untreated cells, cells treated only with the neurotoxin, and cells treated only with the hydroxyquinoline derivative.
-
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Western Blot for Amyloid-Beta (Aβ) Detection
Objective: To detect and quantify the levels of Aβ monomers and oligomers in cell lysates or brain tissue homogenates.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer. For Aβ detection, boiling the samples may be omitted to preserve oligomeric structures.
-
Load the samples onto a Tris-Tricine polyacrylamide gel (e.g., 10-20%) suitable for resolving low molecular weight proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like Aβ). A wet transfer at 100V for 60-90 minutes at 4°C is often effective.
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software.
Thioflavin T (ThT) Assay for Aβ Aggregation
Objective: To monitor the aggregation of Aβ peptides in vitro and assess the inhibitory effects of hydroxyquinoline derivatives.
Protocol:
-
Aβ Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) by dissolving it in a suitable solvent like HFIP, followed by evaporation and resuspension in DMSO and then a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Assay Setup: In a 96-well black plate, mix the Aβ solution with various concentrations of the hydroxyquinoline derivative. Include a control with Aβ and vehicle (DMSO).
-
ThT Addition: Add Thioflavin T to a final concentration of 10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compounds can be quantified by comparing the final fluorescence values or the lag times of aggregation.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the ability of hydroxyquinoline derivatives to cross the blood-brain barrier.
Protocol:
-
Model Setup: Use a Transwell system with a monolayer of brain endothelial cells (e.g., bEnd.3 or hCMEC/D3), often co-cultured with astrocytes and pericytes to mimic the BBB.
-
Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the hydroxyquinoline derivative to the apical (luminal) chamber.
-
Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.
Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate the effects of hydroxyquinoline derivatives on cognitive function in animal models of neurodegenerative diseases (e.g., APP/PS1 mice).
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, mice are given multiple trials per day to find the hidden platform.
-
The mouse is released from different starting positions in each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the treated and control groups to assess learning and memory.
Conclusion
Hydroxyquinoline derivatives represent a promising class of multifunctional compounds for the treatment of neurodegenerative diseases. Their ability to modulate metal homeostasis, combat oxidative stress, and activate pro-survival signaling pathways addresses several key pathological features of these complex disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these compounds as potential therapeutic agents. Further research focusing on optimizing their pharmacokinetic properties and long-term safety profiles will be crucial for their successful clinical translation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clioquinol | ALZFORUM [alzforum.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Treatment of Alzheimer's disease with clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBT2 — Screen4Health [screen4health.com]
- 10. benchchem.com [benchchem.com]
- 11. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD | Parkinson's Disease [michaeljfox.org]
- 13. IOX1 | Structural Genomics Consortium [thesgc.org]
- 14. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of Q134R in the Stabilization of Hypoxia-Inducible Factor-1 Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded, a process mediated by prolyl hydroxylase domain (PHD) enzymes and the von Hippel-Lindau (VHL) tumor suppressor protein. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for VHL, which is the substrate recognition component of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2] Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3]
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of Q134R on cytoprotection and HIF-1α stabilization.
Table 1: Cytoprotective Activity of Q134 Enantiomers
| Compound | IC50 (nM) in Real-Time Cytoprotection Assay |
| This compound | 180 |
| Q134S | 233 |
| Racemic Q134 | 198 |
Data from Hackler et al., 2019, reporting the concentration of each compound required to achieve 50% of the maximal cytoprotective effect in a real-time cell viability assay.[5]
Table 2: Quantification of HIF-1α Protein Expression in U251 MG Cells Treated with this compound and Q134S
| Treatment | Fold Increase in HIF-1α Protein Expression (relative to control) |
| Control | 1.0 |
| CoCl₂ (100 µM) | ~4.5 |
| This compound (10 µM) | ~3.8 |
| Q134S (10 µM) | ~3.5 |
Data derived from Western blot analysis in Hackler et al., 2019. U251 MG cells were treated for 3 hours. CoCl₂ was used as a positive control for HIF-1α stabilization.[5]
Signaling Pathways and Mechanism of Action
The stabilization of HIF-1α by this compound is believed to occur through the inhibition of prolyl hydroxylase (PHD) enzymes. As an 8-hydroxyquinoline (B1678124) derivative, this compound possesses metal-chelating properties.[8][9][10] PHDs are non-heme iron-dependent dioxygenases that require Fe²⁺ as a cofactor to hydroxylate HIF-1α.[11] By chelating iron, this compound likely disrupts the catalytic activity of PHDs, preventing the hydroxylation of HIF-1α even under normoxic conditions. This inhibition of PHD activity mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.
Caption: HIF-1α stabilization pathway and the proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for HIF-1α Detection
This protocol is a representative method for detecting HIF-1α protein levels in cell lysates, based on the experiment conducted by Hackler et al. (2019) with U251 MG cells.
1. Cell Culture and Treatment:
-
Culture U251 MG (human glioblastoma) cells in appropriate media and conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM), Q134S (e.g., 10 µM), a positive control such as CoCl₂ (e.g., 100 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 3 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control protein (e.g., β-actin or GAPDH).
Caption: A typical workflow for Western blot analysis of HIF-1α protein levels.
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 and can be used to assess the functional consequences of HIF-1α stabilization by this compound.
1. Plasmid Constructs:
-
Utilize a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter and multiple copies of a hypoxia-responsive element (HRE).
-
Use a co-reporter plasmid, such as one expressing Renilla luciferase under a constitutive promoter, for normalization of transfection efficiency.
2. Cell Transfection:
-
Seed cells (e.g., HEK293T or U251 MG) in a 24-well plate.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate the cells for an additional 18-24 hours.
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - Chu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products | Semantic Scholar [semanticscholar.org]
- 8. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 10. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TREM2 Variants in Amyloid Pathology: A Technical Overview
An In-depth Examination for Researchers and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has emerged as a critical player in the pathogenesis of Alzheimer's disease (AD), primarily through its role in regulating microglial responses to amyloid-beta (Aβ) pathology. Rare variants in the TREM2 gene have been identified as significant risk factors for late-onset AD.[1][2] This technical guide provides a comprehensive overview of the impact of key TREM2 variants on amyloid pathology, detailing the underlying molecular mechanisms, experimental methodologies, and quantitative data from pivotal studies. While the specific variant "Q134R" is not prominently documented in existing literature, a variant at the same amino acid position, D134G, has been studied and is discussed herein, followed by an in-depth analysis of other well-characterized, impactful TREM2 variants.
The D134G Variant: A Case Study in Splicing Disruption
A variant at position 134 of the TREM2 protein, D134G (a substitution of aspartic acid with glycine), has been shown to functionally impact the TREM2 transcript. This variant leads to a defect in the splicing of exon 3, resulting in an overproduction of a TREM2 isoform that lacks this exon (Δe3).[3] This altered splicing leads to a significant reduction in the functional, full-length TREM2 protein. Studies on brain tissue from Nasu-Hakola disease patients with the D134G mutation confirmed a decrease in TREM2 transcript levels, phenocopying the effects of a donor splice site mutation (c.482+2T>C).[3] While direct studies linking the D134G variant specifically to the modulation of amyloid plaque burden are not extensively detailed in the available literature, the resulting loss of functional TREM2 protein strongly implies an impairment of microglial functions critical for amyloid clearance.
Key TREM2 Variants and Their Quantitative Impact on Alzheimer's Disease Risk
Several rare coding variants in TREM2 have been robustly associated with an increased risk of developing Alzheimer's disease. The most notable of these are R47H and R62H. These variants are considered strong risk factors, with odds ratios comparable to the well-known APOE ε4 allele.[2][4]
| TREM2 Variant | Odds Ratio (OR) for Alzheimer's Disease | 95% Confidence Interval (CI) | p-value | Reference |
| R47H | 2.92 | 2.09 - 4.09 | 3.42 x 10⁻¹⁰ | [5] |
| R47H | 2.63 | 1.44 - 4.81 | 9.17 x 10⁻⁴ | [6] |
| R62H | 2.36 | 1.47 - 3.80 | 2.36 x 10⁻⁴ | [6] |
These variants are believed to confer a partial loss of function, impairing the ability of microglia to respond effectively to the pathological changes in the AD brain, including the accumulation of amyloid-beta.[4]
Impact of TREM2 Variants on Amyloid Pathology and Microglial Function
TREM2 variants have been shown to have a profound impact on the interaction between microglia and amyloid plaques. Pathological studies of AD cases with TREM2 variants have revealed several key features:
-
Altered Plaque-Associated Microglia: A consistent finding is a reduction in the number of microglia clustering around amyloid plaques.[4][7]
-
Increased Tau Pathology: TREM2 variant carriers have been observed to have an increased burden of neurofibrillary tangles (NFTs), particularly in relation to amyloid plaque pathology.[8]
-
Atypical Neuropathology: The presence of TREM2 variants is associated with an atypical distribution of NFTs, with a lower burden in the hippocampus relative to the neocortex.[8]
-
Impaired Phagocytosis: Functionally, these variants are thought to impair the phagocytic capabilities of microglia, leading to reduced clearance of amyloid-beta.[9]
TREM2 Signaling Pathway in the Context of Amyloid Pathology
TREM2 is a cell surface receptor that, upon ligand binding, initiates a signaling cascade crucial for microglial activation, survival, and phagocytosis. This pathway is central to the microglial response to amyloid-beta.
Caption: TREM2 signaling cascade initiated by amyloid-beta binding.
The binding of ligands such as amyloid-beta, often in complex with apolipoprotein E (APOE), to the extracellular domain of TREM2 leads to the recruitment and phosphorylation of the adaptor protein DAP12. This, in turn, activates the spleen tyrosine kinase (SYK), initiating downstream signaling pathways like the PI3K/AKT/mTOR cascade. These pathways are essential for promoting microglial metabolic activation, survival, proliferation, and phagocytosis of cellular debris and protein aggregates, including amyloid-beta. Loss-of-function variants like R47H, R62H, and the splicing-defective D134G impair this signaling process, leading to a blunted microglial response to amyloid pathology.
Experimental Protocols for Studying TREM2 Variants
A variety of experimental approaches are employed to elucidate the impact of TREM2 variants on amyloid pathology. These range from in vitro cell-based assays to in vivo animal models.
1. Cell-Based Phagocytosis Assays:
-
Cell Lines: Human or murine microglial cell lines (e.g., BV-2, HMC3) are often used.
-
Genetic Modification: Cells are engineered to express wild-type or variant forms of TREM2.
-
Substrate: Fluorescently labeled amyloid-beta oligomers or fibrils are added to the cell culture.
-
Quantification: The uptake of amyloid-beta by microglia is measured using techniques such as flow cytometry or fluorescence microscopy.
2. Animal Models:
-
Mouse Models: Transgenic mouse models of amyloid pathology (e.g., 5XFAD, APP/PS1) are crossbred with mice carrying knock-in mutations for human TREM2 variants (e.g., R47H).[7]
-
Immunohistochemistry: Brain sections are stained with antibodies against amyloid-beta (to visualize plaques) and microglial markers (e.g., Iba1) to assess the co-localization of microglia with plaques.
-
Biochemical Analysis: Brain homogenates are used to quantify amyloid-beta levels using techniques like ELISA.
3. Human Studies:
-
Postmortem Brain Tissue Analysis: Brain tissue from individuals with and without TREM2 variants who had a pathological diagnosis of AD is examined to compare amyloid plaque load, morphology, and microglial responses.[8]
-
Cerebrospinal Fluid (CSF) Analysis: Levels of soluble TREM2 (sTREM2) in the CSF can be measured as a biomarker of microglial activation. Studies have shown that some TREM2 mutations are associated with reduced levels of sTREM2.[9]
References
- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 2. Gene mutation identified as new risk factor for Alzheimer's - CBS News [cbsnews.com]
- 3. TREM2 variants that cause early dementia and increase Alzheimer’s disease risk affect gene splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the role of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variant of TREM2 Associated with the Risk of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coding variants in TREM2 increase risk for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREM2, Microglia, and Alzheimer’s: The Final Puzzle Piece? – Center for Cognitive Health [centerforcognitivehealth.com]
- 8. TREM2 risk variants are associated with atypical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TREM2 in Neurodegenerative Disorders: Mutation Spectrum, Pathophysiology, and Therapeutic Targeting | MDPI [mdpi.com]
The Discovery and Development of Q134R: A Novel Neuroprotective Agent for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Q134R is a novel, orally available, and brain-penetrant small molecule demonstrating significant promise as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative disorders. Developed by Avidin Ltd., this enantiopure hydroxyquinoline derivative has a multi-target mechanism of action, primarily centered on the modulation of the nuclear factor of activated T-cells (NFAT) signaling pathway, independent of direct calcineurin inhibition, thereby avoiding the common side effects of immunosuppressants. Furthermore, this compound exhibits cytoprotective effects through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and modulates GABAA-gated channels. Preclinical studies have demonstrated its efficacy in rescuing cognitive deficits and protecting against neuronal death in various AD models. A successful Phase 1a clinical trial has confirmed its safety and tolerability in humans. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction
The development of effective treatments for Alzheimer's disease (AD) has been a significant challenge, with many therapeutic candidates failing in clinical trials. The complex pathology of AD, characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles, and neuroinflammation, suggests that multi-target therapeutic approaches may be more effective than single-target strategies. This compound emerged from a screening of over 150 quinoline (B57606) analogues designed to identify compounds with potent cytoprotective effects.[1][2] Its unique pharmacological profile, combining neuroprotection, cognitive enhancement, and a favorable safety profile, positions it as a promising candidate for disease modification in AD.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate multiple key pathways implicated in AD pathogenesis.
Inhibition of the NFAT Signaling Pathway
A primary mechanism of action of this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][3] Chronic activation of NFAT is linked to neuroinflammation and neuronal death in AD. Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A, this compound inhibits NFAT signaling without directly inhibiting calcineurin phosphatase activity.[2][3] This is a critical distinction, as it allows this compound to avoid the immunosuppressive side effects associated with calcineurin inhibitors.[1][2] Preclinical studies have shown that this compound inhibits NFAT nuclear translocation and reduces the expression of the NFAT4 isoform, which is upregulated in reactive astrocytes in AD models.[1][3]
Stabilization of HIF-1α
This compound has also been shown to interact with the hypoxia-inducible factor (HIF) 1 system by inhibiting HIF-1α protein degradation.[1][2] The stabilization of HIF-1α leads to the activation of cytoprotective genes that help combat oxidative stress, a key pathological feature of AD.[2] In cellular assays, this compound induces the expression of several of these genes, including heme oxygenase-1 (HMOX-1), glutathione (B108866) peroxidase-1 (GPX-1), superoxide (B77818) dismutase-1 (SOD-1), and erythropoietin (EPO).[2]
Modulation of GABAA-gated Channels
This compound has been found to restore memory impairment by modulating GABAA-gated Cl- channels, particularly those involved in extrasynaptic signaling in neuronal cells.[2] This enantiomer-specific modulation at nanomolar concentrations is believed to be responsible for the potent nootropic effects of this compound observed in preclinical models.[1]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| NFAT Inhibition (IC50) | NFAT-dependent luciferase activity in primary astrocytes | ~400 nM | [3] |
| Cytoprotective Effects | Peroxide-induced cell death in neurons and astrocytes | 100 nM range | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of AD
| Model | Treatment | Key Findings | Reference |
| Oligomeric Aβ toxicity | 4 mg/kg oral dose | Complete recovery of synaptic proteins and short-term memory | [1][2] |
| Scopolamine-induced amnesia | Not specified | Recovered cognition | [1][2] |
| 2xTg (PSE/APP) mice | Daily treatment for 1 and 3 weeks | Normalized Y-maze scores | [1][2] |
Table 3: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Species | Value | Reference |
| Tmax (Phase 1a) | Human | 2 hours | [1] |
| LD50 | Mice | >90 mg/kg | [3] |
| No Observed Adverse Effect Level (NOAEL) | Rat | 30 mg/kg | [3] |
| Maximal Tolerated Dose (MTD) | Dog | 12 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NFAT Luciferase Assay
This assay quantifies the activity of the NFAT signaling pathway.
-
Cell Culture: Primary rat astrocytes are cultured in serum-free medium.
-
Transfection: Cells are infected with an NFAT luciferase adenovirus (Ad-Luc) at a multiplicity of infection (MOI) of 50.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time before being stimulated with NFAT activators such as ionomycin (B1663694) and phorbol (B1677699) ester, or IL-1β. Cyclosporin A is used as a positive control.
-
Measurement: After 4-5 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The results are presented as relative luminescence units (RLU) corresponding to NFAT activity.
Peroxide-Induced Cell Death Assay
This assay assesses the cytoprotective effects of this compound against oxidative stress.
-
Cell Culture: Neurons and astrocytes are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound at various concentrations for a designated period.
-
Induction of Cell Death: Oxidative stress is induced by exposing the cells to hydrogen peroxide.
-
Viability Assessment: Cell viability is measured using standard assays such as the MTT assay, which quantifies mitochondrial metabolic activity.
Oligomeric Aβ Toxicity Mouse Model
This in vivo model evaluates the neuroprotective and cognitive-enhancing effects of this compound in the context of Aβ pathology.
-
Animal Model: C57BL/6J mice are used.
-
Preparation of Oligomeric Aβ: Freshly prepared oligomeric Aβ peptides are used for injection.
-
Stereotaxic Injection: Mice are anesthetized, and oligomeric Aβ peptides (e.g., 50 pmol in 1 µL) are injected into the right ventricle of the brain using a Hamilton microsyringe.
-
Treatment: this compound (e.g., 4 mg/kg) or vehicle is administered orally (twice daily) starting on the day of Aβ administration and continuing for a specified duration (e.g., four additional days).
-
Behavioral Testing: Cognitive function is assessed using the Y-maze test.
Y-Maze Test
The Y-maze is used to assess spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as the number of spontaneous alternations divided by the total number of possible triads (total arm entries minus 2), multiplied by 100. A higher percentage of alternation indicates better spatial working memory.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
References
Q134R: A Novel NFAT Inhibitor for the Treatment of Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Q134R is a promising, first-in-class, orally available small molecule and a novel 8-hydroxyquinoline (B1678124) derivative that has shown significant potential as a disease-modifying therapy for Alzheimer's disease (AD). Developed by Avidin Ltd., this compound distinguishes itself by selectively inhibiting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without the direct inhibition of calcineurin (CN), a mechanism that circumvents the adverse effects associated with traditional calcineurin inhibitors. Preclinical studies have demonstrated its ability to cross the blood-brain barrier, exert neuroprotective effects, improve cognitive function, and reduce neuroinflammation in various AD models. Having successfully completed a Phase 1a clinical trial where it was deemed safe and well-tolerated, this compound is advancing in its clinical development. This document provides a comprehensive overview of the core science, preclinical data, and mechanisms of action of this compound.
Introduction: The Calcineurin-NFAT Pathway in Alzheimer's Disease
The calcineurin-NFAT signaling pathway is increasingly recognized as a critical player in the pathophysiology of Alzheimer's disease.[1] Hyperactivation of this pathway, often triggered by amyloid-beta (Aβ) oligomers and other inflammatory stimuli, is linked to synaptic dysfunction, neuroinflammation, and neuronal cell death.[2][3] While traditional calcineurin inhibitors like tacrolimus (B1663567) and cyclosporine have shown neuroprotective properties in animal models, their clinical use for AD has been hampered by significant adverse effects, primarily immunosuppression.[3][4]
This compound offers a novel therapeutic strategy by targeting NFAT, a downstream transcription factor in the calcineurin pathway.[2][4] This targeted approach aims to retain the neuroprotective benefits of inhibiting the pathway while avoiding the broad, systemic effects of direct calcineurin inhibition.[1][3][5]
Core Mechanism of Action of this compound
This compound's primary mechanism of action is the partial and selective inhibition of NFAT activation and nuclear translocation.[2][5][6] Unlike conventional calcineurin inhibitors, this compound does not inhibit the phosphatase activity of calcineurin itself.[2][4] This allows for a more targeted modulation of the pathological signaling cascade.
In addition to its primary mechanism, this compound has demonstrated a multi-target profile that contributes to its neuroprotective effects:
-
HIF-1α Stabilization: The compound inhibits the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the activation of cytoprotective genes that combat oxidative stress.[3][5]
-
GABA-A Channel Modulation: this compound exhibits enantiomer-specific modulation of GABA-A channels on specific interneurons, which is believed to contribute to its potent nootropic (cognitive-enhancing) effects.[5]
-
Anti-apoptotic Activity: this compound inhibits caspase-3 activity, a key enzyme in the apoptotic cascade, thereby preventing neuronal death.[3]
Below is a diagram illustrating the proposed primary signaling pathway affected by this compound.
Caption: this compound inhibits NFAT activity and nuclear translocation downstream of Calcineurin.
Quantitative Preclinical Data
This compound has undergone extensive preclinical testing, yielding significant quantitative data supporting its therapeutic potential.
Table 1: In Vitro Efficacy
| Parameter | Assay Type | System | Result | Source |
| NFAT Inhibition | NFAT-Luciferase Reporter | Primary Rat Astrocytes | IC₅₀ ~400 nM (partial, 35-40% max inhibition) | [2] |
| NFAT Inhibition | NFAT-Luciferase Reporter | Primary Cortical Astrocytes | ~40% inhibition at 500 nM | [6] |
| Cytoprotection | Peroxide-Induced Cell Death | Neurons and Astrocytes | Strong cytoprotective effects at 100 nM range | [5] |
Table 2: In Vivo Efficacy & Dosing
| Animal Model | Treatment Regimen | Key Finding | Source |
| APP/PS1 Mice | Acute (≤1 week), oral | Improved Y-maze performance | [2][4] |
| 2xTg (PSE/APP) Mice | 1-3 weeks, daily, oral | Normalized Y-maze scores | [3][5] |
| Aβ Oligomer Infused WT Mice | 4 mg/kg, oral | Complete recovery of synaptic proteins and short-term memory | [3][5] |
| APP/PS1 Mice | Chronic (3 months), oral | Reduced glial reactivity, prevented astrocytic NFAT4 upregulation, ameliorated synaptic deficits | [2][4] |
Table 3: Safety and Toxicology
| Parameter | Species | Result | Source |
| LD₅₀ | Mouse | >90 mg/kg | [2] |
| NOAEL | Wistar Rat | 30 mg/kg (2-week repeated dose) | [2] |
| MTD | Beagle Dog | 12 mg/kg (2-week repeated dose) | [2] |
| Genotoxicity | In vivo Micronucleus & Ames Test | Negative | [3][5] |
| Long-term Safety | Mouse | No toxic side effects in 52-week non-GLP study | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
NFAT Activity Assay (Luciferase Reporter)
This assay is fundamental to demonstrating this compound's mechanism of action.
Caption: Workflow for the NFAT-luciferase reporter gene assay.
-
Objective: To quantify the inhibitory effect of this compound on NFAT transcriptional activity.
-
Method: Primary cortical astrocytes from E18 rat pups are cultured and transduced with an adenovirus containing an NFAT-luciferase reporter construct.[6] 24 hours post-transduction, NFAT activity is stimulated using agents like ionomycin (B1663694) and phorbol (B1677699) ester (IPE), interleukin-1 beta (IL-1β), or oligomeric Aβ peptides.[2][6][7] Cells are co-treated with a vehicle control, a known inhibitor (e.g., Cyclosporin A), or varying concentrations of this compound.[7] Following treatment, cells are lysed, and luciferase activity is measured via luminescence, which is proportional to NFAT activity.[6]
In Vivo Cognitive Assessment (Y-Maze)
The Y-maze test is a standard behavioral assay to assess short-term spatial memory in rodents.
-
Objective: To evaluate the effect of this compound on cognitive deficits in mouse models of AD.
-
Method: AD model mice (e.g., APP/PS1) or wild-type mice infused with Aβ oligomers are orally administered this compound or a vehicle control for a specified duration (acute or chronic).[2][3][4][5] The mouse is then placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded. The percentage of "spontaneous alternations" (entering a different arm in three consecutive entries) is calculated. A higher alternation percentage indicates better functioning spatial memory.
Immunohistochemistry and Glial Reactivity
This protocol is used to assess neuroinflammation and the cellular response to pathology in the brain.
-
Objective: To determine the effect of chronic this compound treatment on glial reactivity and NFAT4 expression in the brains of AD mice.
-
Method: Following chronic treatment, APP/PS1 mice are sacrificed, and their brains are fixed, sectioned, and stained using antibodies against markers of glial reactivity (e.g., Iba1 for microglia, GFAP for astrocytes) and NFAT4.[2] Confocal microscopy is used to visualize and quantify the levels of these markers and the nuclear translocation of NFAT4 in astrocytes.[3]
Clinical Development and Future Directions
This compound has successfully completed a Phase 1a clinical trial (EudraCT Number: 2016-000368-40), establishing its safety and tolerability in healthy human subjects.[2][8] The pharmacokinetic profile from this study showed rapid absorption (Tmax: 2h) with dose-proportional plasma levels.[5]
The next planned step is a Phase II trial to confirm the cognitive-enhancing properties of this compound in humans, potentially using a scopolamine-challenge model in elderly volunteers to induce transient cognitive impairment.[3]
Conclusion
This compound represents a highly innovative and targeted approach to Alzheimer's disease therapy. By selectively inhibiting the NFAT signaling pathway without targeting calcineurin, it promises a safer alternative to broader immunosuppressive agents. Its multi-modal mechanism of action, encompassing neuroprotection, anti-inflammation, and cognitive enhancement, combined with a strong preclinical data package and a favorable safety profile in early clinical trials, positions this compound as a compelling candidate for further development in the fight against Alzheimer's disease and related neurodegenerative disorders.[2][4]
References
- 1. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Candidate - Aperus Pharma [aperuspharma.com]
- 4. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Approval to a Phase 1 Clinical Study | AVIDIN [avidinbiotech.com]
Understanding the Pharmacokinetics of Q134R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q134R is a novel, orally available, and brain-penetrant small molecule, identified as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] It is a neuroprotective hydroxyquinoline derivative that has demonstrated safety and tolerability in preclinical studies and a Phase 1a clinical trial.[1][3] The primary mechanism of action of this compound involves the suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin (CN), a key upstream activator.[1] This targeted action suggests a potentially safer alternative to traditional calcineurin inhibitors, which are associated with significant adverse effects.[1] This guide provides an in-depth overview of the current understanding of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its interaction with the NFAT signaling pathway.
Data Presentation: Pharmacokinetic Parameters of this compound
While specific quantitative pharmacokinetic parameters for this compound are not fully available in the public domain and are likely contained within the "CLINICAL INVESTIGATOR'S BROCHURE, this compound‐K, January 12, 2016," the following tables summarize the available qualitative and semi-quantitative data from preclinical and clinical studies.[1]
Table 1: Preclinical Pharmacokinetic and Safety Data for this compound
| Parameter | Species | Dose | Observation | Citation |
| Absorption | Rat (Male) | 10 mg/kg (oral, [14C]-labeled) | Rapid absorption suggested by significant tissue concentrations at 1-hour post-dose. | [1] |
| Distribution | Rat (Male) | 10 mg/kg (oral, [14C]-labeled) | Good tissue penetration with concentrations of 0.879 µgE/g at 1-hour post-dose, markedly higher than blood concentration. The absorbed radioactivity showed relatively weak distribution properties overall. | [1] |
| Safety | Rat | 30 mg/kg | No Observed Adverse Effect Level (NOAEL) in a 2-week repeated dose toxicity study. | [1] |
| Safety | Dog | 12 mg/kg | Maximal Tolerated Dose (MTD) in a 2-week repeated dose toxicity study. | [1] |
| Efficacy Dose | Mouse | 4 mg/kg (oral, twice daily) | Improved cognitive function. | [1] |
Table 2: Human Pharmacokinetic Data for this compound (Phase 1a Clinical Trial)
| Parameter | Observation | Citation |
| Absorption | Fast absorption with a Time to Maximum Plasma Concentration (Tmax) of 2 hours. | [2] |
| Elimination | Plasma levels slowly decreased for up to 7 hours post-administration. | [2] |
| Dose Proportionality | Plasma levels were observed to be proportional to the administered doses. | [2] |
| Safety | The drug candidate proved to be safe in the checked dose ranges. | [2] |
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical and clinical evaluation of this compound's pharmacokinetics, based on standard practices in drug development.
Preclinical Pharmacokinetic Studies
Objective: To characterize the ADME properties of this compound in animal models to inform dose selection and predict human pharmacokinetics.
Methodology:
-
Animal Models: Studies were conducted in male Wistar rats and Beagle dogs.[1] Mice were also used for efficacy and safety studies.[1]
-
Radiolabeling: To facilitate detection and quantification in biological matrices, this compound was labeled with Carbon-14 ([14C]).[1]
-
Dosing:
-
Sample Collection:
-
Blood: Serial blood samples were likely collected at predetermined time points post-dosing via tail vein or other appropriate methods.
-
Tissues: For distribution studies, animals were euthanized at various time points (e.g., 1-hour post-dose), and various organs and tissues were collected.[1]
-
-
Bioanalysis:
-
Liquid Scintillation Counting: Total radioactivity in tissue homogenates and blood was quantified to determine the concentration of the drug and its metabolites.
-
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This technique would have been used to measure the concentration of the parent drug (unlabeled this compound) in plasma to determine pharmacokinetic parameters.
-
-
Data Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), and to estimate tissue-to-blood concentration ratios.
Phase 1a Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.
Methodology:
-
Study Design: A randomized, single-blind, placebo-controlled study design is typical for a first-in-human Phase 1a trial. The study was conducted with 20 healthy volunteers.
-
Dosing: Single ascending doses of this compound were administered to different cohorts of subjects to assess dose-proportionality and identify the maximum tolerated dose.
-
Sample Collection: Serial blood samples were collected at various time points before and after drug administration (e.g., up to 7 hours post-dose) to characterize the plasma concentration-time profile.[2]
-
Bioanalysis: A validated LC-MS/MS method would be used to quantify the concentration of this compound in human plasma.
-
Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, and AUC would be calculated for each dose level. The relationship between dose and exposure (AUC and Cmax) would be assessed to determine dose proportionality. Safety and tolerability would be monitored throughout the study by recording adverse events, vital signs, and clinical laboratory tests.
Mandatory Visualization
Signaling Pathway
Caption: this compound's mechanism of action in the NFAT signaling pathway.
Experimental Workflow
Caption: General workflow for the development of a neurodegenerative drug like this compound.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 3. researchgate.net [researchgate.net]
The Blood-Brain Barrier Permeability of Q134R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q134R, a novel hydroxyquinoline derivative, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease.[1][2][3] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). Multiple preclinical and clinical investigations have established that this compound is blood-brain barrier permeant.[1][4][5][6] This technical guide provides a comprehensive overview of the available data on the BBB permeability of this compound, details relevant experimental protocols, and elucidates its primary mechanisms of action within the central nervous system. While extensive quantitative data on the BBB permeability of this compound is not publicly available and appears to be contained within a proprietary clinical investigator's brochure, this guide synthesizes the existing peer-reviewed literature to provide a thorough understanding for the scientific community.
Data Presentation: Quantitative Insights into this compound's CNS Penetration
| Parameter | Value | Species | Dosing | Source |
| Brain Tissue Concentration | 0.879 µgE/g | Male Rat | 10 mg/kg, oral ([14C]-Q134R) | Sompol et al., 2021[2] (citing a Clinical Investigator's Brochure) |
| IC50 for NFAT Inhibition | ~400 nM | Primary Rat Astrocytes | In vitro | Sompol et al., 2021[2] |
Note: The brain tissue concentration at 1-hour post-dose was reported to be "markedly higher than the blood concentration," strongly indicating significant BBB penetration.[2]
Experimental Protocols
While the specific protocol used to quantify the BBB permeability of this compound is not detailed in the peer-reviewed literature, a standard and widely accepted methodology for determining the brain-to-plasma concentration ratio (Kp) of a novel compound in preclinical models is described below. This representative protocol is based on common practices in neuropharmacokinetics.
Representative In Vivo Protocol for Determining Brain-to-Plasma Ratio (Kp)
1. Objective: To determine the concentration of this compound in the brain and plasma at a specific time point after systemic administration in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
2. Materials:
-
This compound compound
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Rodent model (mice or rats, n=3-5 per time point)
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., EDTA-coated)
-
Saline for perfusion
-
Surgical tools for dissection
-
Homogenizer
-
Analytical instrumentation (e.g., LC-MS/MS)
3. Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage). A typical dose for initial pharmacokinetic studies might be 10 mg/kg.
-
Blood Sampling: At a predetermined time point post-administration (e.g., 1 hour, based on the data from the investigator's brochure), anesthetize the animal. Collect a terminal blood sample via cardiac puncture into an EDTA-coated tube. Centrifuge the blood to separate the plasma.
-
Brain Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This step is critical to ensure that the measured brain concentration reflects the compound in the brain parenchyma and not the blood remaining in the brain.
-
Brain Homogenization: Following perfusion, carefully dissect the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Analyze the plasma and brain homogenate samples for this compound concentration using a validated analytical method, typically LC-MS/MS.
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration of this compound in the brain (ng/g) and Cplasma is the concentration of this compound in the plasma (ng/mL).
Mechanism of Action: Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of at least two key signaling pathways within the central nervous system.
Calcineurin/NFAT Signaling Pathway
The primary and most well-characterized mechanism of action for this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][3] In neurodegenerative conditions such as Alzheimer's disease, the phosphatase calcineurin is often hyperactivated, leading to the dephosphorylation and subsequent nuclear translocation of NFAT.[7] In the nucleus, NFAT drives the transcription of pro-inflammatory and pro-apoptotic genes. This compound acts downstream of calcineurin, preventing the nuclear translocation of NFAT without directly inhibiting calcineurin's phosphatase activity.[1] This targeted inhibition is thought to reduce the adverse effects associated with broad calcineurin inhibition, such as immunosuppression.
This compound's Inhibition of the Calcineurin/NFAT Signaling Pathway.
Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway
This compound has also been shown to interact with the hypoxia-inducible factor (HIF)1 system.[1][2] Specifically, this compound promotes the stabilization of the HIF-1α protein.[2][8][9] Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. By inhibiting this degradation, this compound leads to the accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in cytoprotection and cellular adaptation to stress. This mechanism may contribute to the neuroprotective properties of this compound.
This compound's Stabilization of HIF-1α.
Conclusion
This compound is a promising, brain-penetrant small molecule with a multi-faceted mechanism of action relevant to the treatment of neurodegenerative diseases. While detailed, publicly available pharmacokinetic data regarding its BBB permeability are limited, the existing evidence strongly supports its ability to reach the central nervous system and engage its molecular targets. The targeted inhibition of the NFAT pathway and the stabilization of HIF-1α provide a compelling rationale for its ongoing development. Further disclosure of its comprehensive pharmacokinetic and BBB transport characteristics will be invaluable to the scientific community as this compound progresses through clinical trials.
References
- 1. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The blood-brain barrier studied in vitro across species. | Sigma-Aldrich [sigmaaldrich.com]
- 4. An In Vitro Model of the Blood-Brain Barrier to Study Alzheimer's Disease: The Role of β-Amyloid and Its Influence on PBMC Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cognitive Decline in Alzheimer's Disease Is Associated with Selective Changes in Calcineurin/NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Q134R in Alzheimer's Disease Research in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Q134R, a novel neuroprotective agent, in preclinical Alzheimer's disease (AD) research using mouse models. The following sections detail the recommended dosage, administration protocols, and methodologies for key experimental assays to evaluate the efficacy of this compound.
This compound: Mechanism of Action and Therapeutic Potential
This compound is a small molecule hydroxyquinoline derivative that has shown promise as a therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease. Its primary mechanism of action involves the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1] Unlike traditional calcineurin inhibitors, this compound does not directly inhibit calcineurin phosphatase activity, which may reduce the risk of immunosuppressive side effects.[1] In the context of Alzheimer's disease, aberrant activation of the calcineurin-NFAT pathway in astrocytes is linked to neuroinflammation and neuronal dysfunction.[2][3][4][5] this compound has been shown to specifically inhibit NFAT activation, including the NFAT4 isoform which is upregulated in reactive astrocytes in AD models.[2][4][5] This inhibition is believed to ameliorate glial reactivity and improve synaptic function.[6]
Quantitative Data Summary: this compound Dosage and Administration in Mice
The following table summarizes the key quantitative data for the administration of this compound in Alzheimer's disease mouse models based on preclinical studies.
| Parameter | Details | Mouse Model(s) | Key Findings | Reference(s) |
| Dosage | 4 mg/kg | APP/PS1, 2xTg (PSE/APP), Wild-type mice with oligomeric Aβ infusion | Improved cognitive performance in Y-maze tasks, normalized Y-maze scores, complete recovery of synaptic proteins and short-term memory. | [1][6][7] |
| Administration Route | Oral gavage (P.O.) | APP/PS1, 2xTg (PSE/APP), Wild-type mice | Effective in delivering the compound to achieve therapeutic effects. | [1][6][7] |
| Frequency | Twice daily (2x/day) | APP/PS1 mice | Sustained therapeutic levels for chronic studies. | [6][7] |
| Treatment Duration | Acute (4-7 days), Short-term (1 and 3 weeks), Chronic (≥3 months) | APP/PS1, 2xTg (PSE/APP), Wild-type mice | Acute treatment improved Y-maze performance. Short-term treatment normalized Y-maze scores. Chronic treatment reduced glial reactivity, prevented astrocytic NFAT4 upregulation, and improved synaptic function. | [1][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic effects of this compound in mouse models of Alzheimer's disease.
This compound Administration via Oral Gavage
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile water, saline, or as specified by the compound supplier)
-
22-24 gauge feeding tubes (1.5 inches in length with a rounded tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the this compound solution in the appropriate vehicle to achieve the final concentration for a 4 mg/kg dosage. The volume to be administered should ideally be between 5-10 mL/kg of the mouse's body weight.
-
Weigh each mouse to calculate the precise volume of the this compound solution to be administered.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
-
Gavage:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it is the correct length to reach the stomach.
-
With the mouse in an upright position, insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.
-
Allow the mouse to swallow the tube as it is gently advanced down the esophagus. Do not force the tube.
-
Once the tube is in the stomach, slowly administer the this compound solution.
-
Gently remove the gavage tube.
-
-
Monitoring:
-
Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress.
-
Y-Maze Spontaneous Alternation Test
Objective: To assess short-term spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Video tracking system (e.g., EthoVision).
Procedure:
-
Acclimation:
-
Transport mice to the testing room in their home cages and allow them to acclimate for at least 30 minutes.
-
-
Testing:
-
Place a mouse at the end of one arm of the Y-maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using the video tracking system.
-
-
Data Analysis:
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as follows:
-
% Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
-
Cleaning:
-
Clean the maze with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Immunohistochemistry for Glial Reactivity (Iba1 and GFAP)
Objective: To visualize and quantify microglia (Iba1) and reactive astrocytes (GFAP) in mouse brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies: Rabbit anti-Iba1, Rabbit or Mouse anti-GFAP
-
Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections using a cryostat.
-
-
Staining:
-
Wash the free-floating sections three times in PBS for 5 minutes each.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate with the appropriate fluorescently labeled secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 10 minutes.
-
Mount the sections onto microscope slides and coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells in specific brain regions (e.g., hippocampus, cortex).
-
Immunofluorescence for NFAT4 Expression
Objective: To visualize and quantify the expression and subcellular localization of NFAT4 in astrocytes.
Procedure:
-
Follow the general immunohistochemistry protocol outlined in section 3.3.
-
Primary Antibody: Use a specific primary antibody against NFAT4.
-
Co-staining: Co-stain with an astrocyte marker (e.g., GFAP) to identify NFAT4 expression within astrocytes.
-
Analysis: Analyze the co-localization of NFAT4 and GFAP signals. Quantify the nuclear translocation of NFAT4 by comparing the fluorescence intensity of NFAT4 in the nucleus (identified by DAPI) versus the cytoplasm of astrocytes.
Visualizations
Signaling Pathway Diagram
Caption: this compound Mechanism of Action in Alzheimer's Disease.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. NFATs and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcineurin/NFAT Signaling in Activated Astrocytes Drives Network Hyperexcitability in Aβ-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Astrocyte Activation and the Calcineurin/NFAT Pathway in Cerebrovascul" by Susan D. Kraner and Christopher M. Norris [uknowledge.uky.edu]
- 4. research.uky.edu [research.uky.edu]
- 5. "Calcineurin/NFAT Signaling in Activated Astrocytes Drives Network Hype" by Pradoldej Sompol, Jennifer L. Furman et al. [uknowledge.uky.edu]
- 6. "this compound: Small Chemical Compound with NFAT Inhibitory Properties Improve" by Pradoldej Sompol, Jenna L. Gollihue et al. [uknowledge.uky.edu]
- 7. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Q134R to Investigate NFAT Signaling in Astrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of gene expression in various cell types, including astrocytes. In the central nervous system, dysregulation of the calcineurin (CN)/NFAT pathway in astrocytes is implicated in neuroinflammatory and neurodegenerative processes.[1][2][3] The small molecule Q134R, a neuroprotective hydroxyquinoline derivative, presents a valuable tool for studying this pathway.[4][5][6] Unlike traditional calcineurin inhibitors, this compound suppresses NFAT signaling without directly inhibiting calcineurin activity, offering a more targeted approach for research and therapeutic development.[4][5] This document provides detailed application notes and protocols for utilizing this compound to investigate NFAT signaling in astrocytes.
Mechanism of Action
This compound acts as an inhibitor of the NFAT signaling pathway.[4] In astrocytes, various stimuli, including cytokines and amyloid-β peptides, can trigger an increase in intracellular calcium (Ca2+).[1] This rise in Ca2+ activates the phosphatase calcineurin, which then dephosphorylates NFAT proteins.[1][7] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, many of which are involved in inflammatory responses.[1][8] this compound has been shown to partially inhibit NFAT activity in primary rat astrocytes in a dose-dependent manner, with an IC50 of approximately 400 nM.[4] Importantly, this compound does not inhibit the phosphatase activity of calcineurin itself, suggesting a mechanism of action downstream of calcineurin or at the level of NFAT nuclear translocation or DNA binding.[4][9]
Key Applications
-
Investigating the role of NFAT signaling in astrocyte-mediated neuroinflammation: this compound can be used to determine the contribution of the NFAT pathway to the production of pro-inflammatory cytokines and other inflammatory mediators by astrocytes in response to various stimuli.
-
Studying the involvement of astrocytic NFAT in neurodegenerative disease models: Researchers can utilize this compound in in vitro and in vivo models of diseases like Alzheimer's to explore the therapeutic potential of inhibiting astrocytic NFAT signaling.[4][5][6]
-
Screening for novel modulators of the NFAT pathway: this compound can serve as a reference compound in high-throughput screening assays designed to identify new inhibitors or activators of NFAT signaling in astrocytes.
-
Dissecting the downstream targets of NFAT in astrocytes: By inhibiting NFAT activity with this compound, researchers can identify genes and proteins whose expression is regulated by this transcription factor in astrocytes under specific conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on NFAT signaling in primary astrocytes.
Table 1: Inhibition of NFAT-Dependent Luciferase Activity in Primary Astrocytes by this compound
| Activator | Activator Concentration | This compound Concentration | % Inhibition of NFAT Activity (Mean ± SEM) |
| Ionomycin + Phorbol Ester (IPE) | 1 µM each | 10 µM | ~40% |
| Interleukin-1β (IL-1β) | 10 ng/mL | 10 µM | ~35-40% |
| Oligomeric Aβ peptides | 65 nM | 10 µM | ~35% |
Data extracted from Sompol et al., 2021.[4][9]
Table 2: Dose-Dependent Inhibition of IL-1β-Induced NFAT-Luciferase Expression by this compound in Primary Astrocytes
| This compound Concentration | % NFAT-Luciferase Expression (Mean ± SEM) |
| Vehicle | 100% |
| 100 nM | ~80% |
| 300 nM | ~70% |
| 1 µM | ~65% |
| 3 µM | ~60% |
| 10 µM | ~60% |
Data extracted from Sompol et al., 2021, with an estimated IC50 of ~400 nM.[4][9]
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
A detailed protocol for establishing primary astrocyte cultures is crucial for in vitro studies.
Materials:
-
Postnatal day 1-3 rat or mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
-
Cell scraper
Procedure:
-
Isolate cortices from postnatal pups and remove meninges.
-
Mince the tissue and incubate with trypsin-EDTA to dissociate cells.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Triturate the cell suspension to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated flasks.
-
Maintain the cultures in DMEM with 10% FBS and penicillin-streptomycin at 37°C and 5% CO2.
-
After 7-10 days, shake the flasks to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
-
Subculture astrocytes for experiments.
Protocol 2: NFAT-Luciferase Reporter Assay
This assay is used to quantify NFAT transcriptional activity.
Materials:
-
Primary astrocyte cultures
-
NFAT-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
NFAT activators (e.g., Ionomycin, Phorbol Myristate Acetate (PMA), IL-1β)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed primary astrocytes in 24-well or 48-well plates.
-
Co-transfect the cells with the NFAT-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for plasmid expression.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NFAT activator (e.g., 1 µM Ionomycin + 1 µM PMA, or 10 ng/mL IL-1β) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the NFAT-luciferase activity to the control luciferase activity to account for variations in transfection efficiency.
Visualizations
NFAT Signaling Pathway in Astrocytes
Caption: NFAT signaling cascade in astrocytes and the inhibitory action of this compound.
Experimental Workflow: Using this compound to Study NFAT Signaling
Caption: Workflow for assessing this compound's effect on NFAT activity in astrocytes.
References
- 1. Ca2+, Astrocyte Activation and Calcineurin/NFAT Signaling in Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astrocyte Activation and the Calcineurin/NFAT Pathway in Cerebrovascular Disease [frontiersin.org]
- 3. "Astrocyte Activation and the Calcineurin/NFAT Pathway in Cerebrovascul" by Susan D. Kraner and Christopher M. Norris [uknowledge.uky.edu]
- 4. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "this compound: Small Chemical Compound with NFAT Inhibitory Properties Improve" by Pradoldej Sompol, Jenna L. Gollihue et al. [uknowledge.uky.edu]
- 7. Calcineurin/NFAT Signaling in Activated Astrocytes Drives Network Hyperexcitability in Aβ-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application of Q134R in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q134R is a novel, blood-brain barrier-permeant hydroxyquinoline derivative that has demonstrated neuroprotective properties. It functions as a partial inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a key regulator of immune and inflammatory responses.[1][2][3] Unlike traditional calcineurin inhibitors, this compound does not directly inhibit calcineurin (CN) phosphatase activity, suggesting a more targeted mechanism of action with potentially fewer side effects.[1][4] This makes this compound a promising tool for studying the role of NFAT-mediated signaling in neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease (AD). In preclinical studies, this compound has been shown to reduce glial reactivity, ameliorate synaptic deficits, and improve cognitive function in mouse models of AD pathology.[1][2]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by partially inhibiting the NFAT signaling pathway downstream of calcineurin. In the context of neuroinflammation, activation of glial cells (astrocytes and microglia) can be triggered by various stimuli, including pro-inflammatory cytokines like Interleukin-1β (IL-1β) and pathological protein aggregates such as oligomeric amyloid-β (oAβ).[1] This leads to a rise in intracellular calcium (Ca2+), which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to promote the expression of pro-inflammatory genes.
This compound interferes with this process, reducing the transcriptional activity of NFAT without affecting the phosphatase activity of calcineurin itself.[1] This targeted inhibition helps to dampen the inflammatory response of glial cells.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound: Small Chemical Compound with NFAT Inhibitory Properties Improve" by Pradoldej Sompol, Jenna L. Gollihue et al. [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Assays for Characterizing G-Protein Coupled Receptor (GPCR) Q134R Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery.[1][2] Mutations in GPCRs can lead to constitutive activity, where the receptor signals in the absence of an agonist, often resulting in pathological conditions. The Q134R mutation, a hypothetical substitution of glutamine to arginine at position 134 within the highly conserved DRY motif of Class A GPCRs, is predicted to induce such constitutive activity. Luciferase reporter assays are a highly sensitive and versatile tool to quantify the activity of GPCRs by measuring the transcriptional activation of downstream signaling pathways.[1][2][3] These assays are instrumental in characterizing the functional consequences of mutations like this compound and for screening potential therapeutic modulators.
This document provides detailed application notes and protocols for utilizing luciferase reporter assays to assess the activity of a GPCR harboring a this compound mutation. The protocols cover the setup of the assay, from cell culture and transfection to data analysis, and include representative data and visualizations of the relevant signaling pathways.
Signaling Pathways and Reporter Constructs
GPCRs activate a variety of intracellular signaling cascades, primarily through the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits.[1][2] The specific Gα subunit (Gαs, Gαi, Gαq, Gα12/13) determines the downstream effector pathways. Luciferase reporter constructs are plasmids that contain a luciferase gene (e.g., Firefly or Renilla) under the control of a specific response element. Activation of a signaling pathway leads to the binding of transcription factors to these response elements, driving the expression of luciferase.
Commonly used reporter assays for GPCR signaling include:
-
CRE-Luciferase: Measures the activation of the Gαs pathway, which leads to an increase in intracellular cAMP and activation of the cAMP response element-binding protein (CREB).
-
NFAT-RE-Luciferase: Measures the activation of the Gαq pathway, which results in an increase in intracellular calcium (Ca2+) and activation of the Nuclear Factor of Activated T-cells (NFAT).[4][5]
-
SRE-Luciferase: Measures the activation of pathways leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, often downstream of Gαq and Gαi.[4][5]
-
SRF-RE-Luciferase: Measures the activation of the Gα12/13 pathway, which activates the RhoA GTPase and the Serum Response Factor (SRF).[4]
The choice of reporter construct depends on the G protein coupling profile of the GPCR of interest. For a receptor where the this compound mutation is expected to cause constitutive activity, comparing the basal luciferase activity of the wild-type (WT) and mutant receptors is a key readout.
Experimental Workflow
The general workflow for a luciferase reporter assay to assess this compound activity involves several key steps, from cell line selection and plasmid transfection to luminescence detection and data analysis.
Caption: Experimental workflow for a luciferase reporter assay.
Detailed Protocols
Materials
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmids for WT-GPCR and this compound-GPCR
-
Luciferase reporter plasmid (e.g., pGL4.29[CRE/minP/luc2P])
-
Control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Transfection Complex Preparation:
-
For each well, prepare two tubes.
-
Tube A (DNA): Dilute 50 ng of the GPCR expression plasmid (WT or this compound), 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid in 5 µL of Opti-MEM.
-
Tube B (Lipofectamine): Dilute 0.3 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 10 µL transfection complex to each well containing cells and media. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
Protocol 2: Luciferase Assay
-
Reagent Preparation: Prepare the luciferase assay reagents according to the manufacturer's instructions (e.g., Dual-Glo® Luciferase Assay System).
-
Cell Lysis and Firefly Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Add 20 µL of the first luciferase reagent (which lyses the cells and contains the substrate for Firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the Firefly luminescence using a luminometer.
-
-
Renilla Luciferase Measurement:
-
Add 20 µL of the second luciferase reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using the same luminometer.
-
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.
-
RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Change Calculation: To determine the constitutive activity of the this compound mutant, calculate the fold change in RLU compared to the WT receptor in the absence of an agonist.
-
Fold Change = RLU (this compound) / RLU (WT)
-
-
Agonist/Antagonist Effects: If testing compounds, normalize the RLU values to a vehicle-treated control to determine the fold induction or inhibition.
Data Presentation
The quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: Constitutive Activity of WT vs. This compound GPCR
| Construct | Agonist | Mean RLU (± SEM) | Fold Change over WT (Basal) |
| Mock | None | 1.2 ± 0.1 | 0.1 |
| WT-GPCR | None | 10.5 ± 0.8 | 1.0 |
| This compound-GPCR | None | 158.3 ± 12.4 | 15.1 |
| WT-GPCR | 10 µM | 250.1 ± 20.5 | 23.8 |
Data are representative and for illustrative purposes only.
Visualization of Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways leading to luciferase expression.
Caption: Gαq signaling pathway leading to NFAT-RE-mediated luciferase expression.
Conclusion
Luciferase reporter assays provide a robust and high-throughput method for characterizing the activity of GPCRs, including constitutively active mutants like the hypothetical this compound.[3][4] By selecting the appropriate reporter construct based on the receptor's known or predicted G protein coupling, researchers can quantify changes in signaling activity with high sensitivity.[1] The detailed protocols and data analysis guidelines presented here offer a comprehensive framework for scientists in academic and industrial settings to investigate the functional consequences of GPCR mutations and to screen for novel therapeutic agents.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 2. promega.com [promega.com]
- 3. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Calcium-Sensing Receptor Signaling Using Dual Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NFAT Activation and its Inhibition by Q134R
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors and the inhibitory effects of the small molecule Q134R. NFAT activation is a critical signaling event in various cellular processes, including immune responses, and its dysregulation is implicated in numerous diseases. Understanding the impact of inhibitors like this compound on this pathway is crucial for drug development and therapeutic intervention.
Introduction to NFAT Activation
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of gene expression in response to calcium signaling.[1][2] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm.[3][4] Cellular stimulation that leads to a sustained increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[1][5][6] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, often in cooperation with other transcription factors like AP-1, to regulate their expression.[1][7] Western blot analysis of nuclear and cytoplasmic fractions is a standard method to monitor this translocation and thus, NFAT activation.[8][9]
This compound: An Inhibitor of NFAT Signaling
This compound is a novel hydroxyquinoline derivative that has been identified as an inhibitor of NFAT signaling.[10][11][12] It has been shown to suppress NFAT-dependent transcriptional activity.[10][12][13] Notably, studies suggest that this compound may inhibit NFAT activity without directly inhibiting the phosphatase activity of calcineurin, distinguishing it from conventional calcineurin inhibitors like Cyclosporin A (CsA) and FK506.[10][12][13] This makes this compound a valuable tool for dissecting the nuances of the NFAT signaling pathway and a potential therapeutic candidate with a distinct mechanism of action.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on NFATc4 nuclear translocation. The data is presented as the relative band intensity of NFATc4 in the nuclear fraction, normalized to a nuclear loading control (e.g., Lamin B1), and in the cytoplasmic fraction, normalized to a cytoplasmic loading control (e.g., GAPDH).
| Treatment Condition | Concentration | Nuclear NFATc4 Relative Intensity (Normalized to Lamin B1) | Cytoplasmic NFATc4 Relative Intensity (Normalized to GAPDH) |
| Untreated Control | - | 1.0 | 1.0 |
| Stimulant (e.g., Ionomycin + PMA) | - | 3.5 | 0.4 |
| Stimulant + this compound | 1 µM | 2.1 | 0.7 |
| Stimulant + this compound | 5 µM | 1.3 | 0.9 |
| Stimulant + this compound | 10 µM | 1.1 | 1.0 |
| Stimulant + Cyclosporin A (Positive Control) | 1 µM | 1.2 | 0.9 |
Note: The values presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and antibodies used.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Jurkat (human T lymphocyte) or HEK293 (human embryonic kidney) cells are commonly used for NFAT activation studies. Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Stimulation: To induce NFAT activation, treat cells with a combination of a calcium ionophore (e.g., Ionomycin, 1 µM) and a phorbol (B1677699) ester (e.g., Phorbol 12-myristate 13-acetate, PMA, 50 ng/mL) for a predetermined time (e.g., 30-60 minutes).
-
Inhibition: For inhibitor studies, pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a positive control inhibitor like Cyclosporin A (1 µM) for 1-2 hours before adding the stimulant.
-
Controls: Include an untreated (vehicle only) control and a stimulant-only control.
-
2. Nuclear and Cytoplasmic Fractionation
This protocol is essential for separating nuclear proteins from cytoplasmic proteins to analyze NFAT translocation.
-
Reagents:
-
Hypotonic Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and 0.5 mM PMSF (add fresh).
-
Detergent: 10% NP-40 (Igepal CA-630).
-
Nuclear Extraction Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and 1 mM PMSF (add fresh).
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and harvest by scraping or centrifugation.
-
Resuspend the cell pellet in 200 µL of ice-cold Buffer A and incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic extract) into a pre-chilled tube.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Buffer C.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
The supernatant contains the nuclear fraction. Collect it into a new pre-chilled tube.
-
Determine the protein concentration of both fractions using a BCA or Bradford protein assay.
-
3. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-NFAT (e.g., NFATc4, NFAT1): Use at the manufacturer's recommended dilution (e.g., 1:1000).[14][15][16]
-
Nuclear Loading Control (e.g., Anti-Lamin B1): To ensure equal loading of nuclear extracts.
-
Cytoplasmic Loading Control (e.g., Anti-GAPDH): To ensure equal loading of cytoplasmic extracts and to check for cross-contamination of fractions.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the NFAT band intensity in the nuclear fractions to the nuclear loading control and in the cytoplasmic fractions to the cytoplasmic loading control.[17][18]
References
- 1. NFAT [bio.davidson.edu]
- 2. NFAT1 (D9C2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. NFAT4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. NFAT1 (D43B1) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NFAT1 Antibody (#4389) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. NFATC4 Polyclonal Antibody (PA1-021) [thermofisher.com]
- 16. assaybiotechnology.com [assaybiotechnology.com]
- 17. Nuclear factor of activated T cells (NFAT) signaling regulates PTEN expression and intestinal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Behavioral Effects of Q134R in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the behavioral effects of the neuroprotective hydroxyquinoline derivative, Q134R, in rodent models. The protocols outlined below are designed to evaluate cognitive function, anxiety-like behavior, and general locomotor activity, which are critical for preclinical assessment of potential therapeutics for neurodegenerative disorders.
Introduction to this compound and its Mechanism of Action
This compound is a novel, blood-brain barrier-permeant small chemical compound that has shown neuroprotective properties.[1][2] It functions by suppressing the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting the phosphatase activity of calcineurin (CN).[1][3][4] Aberrant CN/NFAT signaling is implicated in the pathophysiology of Alzheimer's disease (AD), contributing to neuronal apoptosis, synaptic deficits, and glia activation.[4] Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits in mouse models of amyloid pathology.[1][3][5]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in the context of the Calcineurin-NFAT signaling pathway.
Experimental Protocols for Behavioral Assessment
A battery of behavioral tests is recommended to comprehensively assess the effects of this compound on rodent behavior. The following protocols are adapted from established methodologies.
Y-Maze Test for Spatial Working Memory
The Y-maze is used to assess short-term spatial working memory. The test is based on the innate tendency of rodents to explore novel environments.
Experimental Workflow
Protocol:
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) positioned at 120° angles from each other.
-
Procedure:
-
Acclimate the rodent to the testing room for at least 30 minutes before testing.
-
Place the animal at the end of one arm, facing away from the center.
-
Allow the animal to freely explore the maze for a single 5 to 8-minute session.
-
An arm entry is counted when all four paws of the animal are within the arm.
-
Record the sequence of arm entries.
-
Clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternations is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6][7][8][9] Rodents with higher anxiety levels tend to spend more time in the periphery of the arena (thigmotaxis).[6][9]
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.[7] The arena is typically divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.[9]
-
Gently place the mouse in the center of the open field.[9]
-
Allow the animal to explore the arena for a set period, typically 5 to 30 minutes.[7][10]
-
Record the animal's movement using an overhead video camera and tracking software.[7]
-
Clean the apparatus thoroughly between trials.
-
-
Data Analysis:
Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[11][12][13][14] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][14]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-60 cm). It consists of two open arms and two closed arms of equal dimensions.[12][14]
-
Procedure:
-
Acclimate the animal to the testing room for at least one hour prior to testing.[12]
-
Place the animal in the center of the maze, facing one of the open arms.[15]
-
Allow the animal to explore the maze for a 5-minute session.[11][15]
-
Record the session with a video camera for later analysis.[12]
-
Clean the maze between animals to remove any olfactory cues.[12][15]
-
-
Data Analysis:
Social Interaction Test for Sociability
This test assesses the natural tendency of rodents to engage in social behavior.
Protocol:
-
Apparatus: A three-chambered box. The test mouse is placed in the central chamber and can freely access the two side chambers. One side chamber contains a novel, unfamiliar mouse (stranger) enclosed in a wire cage, while the other side chamber contains an empty wire cage.[16][17]
-
Procedure:
-
Habituation: The test mouse is first allowed to explore the empty three-chambered apparatus for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar mouse is placed in the wire cage in one of the side chambers. The test mouse is then returned to the central chamber and allowed to explore all three chambers for another 10-minute session.[16]
-
The position of the stranger mouse should be counterbalanced across subjects.
-
The chamber should be cleaned between each trial.[18]
-
-
Data Analysis:
-
Time spent in the chamber with the stranger mouse versus the chamber with the empty cage.
-
Time spent actively sniffing the wire cage containing the stranger mouse versus the empty cage.
-
A preference for the chamber with the stranger mouse indicates normal sociability.
-
Morris Water Maze for Spatial Learning and Memory
The Morris water maze (MWM) is a widely used task to assess hippocampal-dependent spatial learning and memory.[19][20]
Protocol:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water.[20][21] A small escape platform is hidden just below the water's surface.[21] The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Rodents are given several trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[19][22]
-
The animal is allowed to remain on the platform for 15-30 seconds.[19][22]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The path of the animal is recorded by a video tracking system.
-
-
-
Data Analysis:
-
Acquisition Phase: Latency to find the platform across trials and days.
-
Probe Trial: Time spent in the target quadrant (where the platform was previously located), number of crossings over the former platform location.[21]
-
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in rodent models of Alzheimer's disease pathology.[1]
Table 1: Effect of Acute this compound Treatment on Y-Maze Performance in APP/PS1 Mice
| Treatment Group | Genotype | N | Percent Preference for "Baited" Arm (Mean ± SEM) |
| Vehicle | WT | 9-10 | ~55% |
| This compound (4 mg/kg) | WT | 9-10 | ~58% |
| Vehicle | APP/PS1 | 9-10 | ~45% |
| This compound (4 mg/kg) | APP/PS1 | 9-10 | ~60% |
| p < 0.05 compared to Vehicle-treated APP/PS1 mice. Data adapted from a study by Sompol et al., 2021.[1] |
Table 2: Effect of Acute this compound Treatment on Y-Maze Spontaneous Alternation in Wild-Type Mice with oAβ Infusion
| Treatment Group | N | Spontaneous Alternations (Mean ± SEM) |
| Vehicle | 7-8 | ~75% |
| oAβ + Vehicle | 7-8 | ~50% |
| oAβ + this compound (4 mg/kg) | 7-8 | ~70% |
| p < 0.001 compared to Vehicle-treated mice. Data adapted from a study by Sompol et al., 2021.[1] |
Concluding Remarks
The protocols and application notes provided herein offer a robust framework for the preclinical behavioral assessment of this compound. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Researchers should ensure that all experiments are conducted in a controlled environment and that experimenters are blinded to the treatment conditions to minimize bias. The behavioral data, in conjunction with molecular and physiological analyses, will provide a comprehensive understanding of the therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. Open field test for mice [protocols.io]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.5. Behavioral assays [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. albany.edu [albany.edu]
- 16. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Social Interaction Behaviors [jove.com]
- 18. Social Interaction Test [bio-protocol.org]
- 19. mmpc.org [mmpc.org]
- 20. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Assessment of the Neuroprotective Compound Q134R in the Brain
Introduction
Q134R is a novel, blood-brain barrier-permeant hydroxyquinoline derivative that has demonstrated significant neuroprotective properties.[1] It functions as a suppressor of the nuclear factor of activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin activity.[1][2] This mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease.[1][2] Preclinical studies have shown that this compound is safe for consumption and can ameliorate cognitive deficits and pathological features in mouse models of Alzheimer's.[1][2][3]
These application notes provide a comprehensive overview of the in vivo methods used to evaluate the effects of this compound on the brain, with a focus on studies conducted in APP/PS1 mouse models of Alzheimer's disease. The protocols detailed below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar neuroprotective compounds.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models of Alzheimer's disease.
Table 1: Effects of Acute this compound Treatment on Cognitive Performance in Mouse Models of Amyloid Pathology
| Animal Model | Treatment Group | N | Cognitive Task | Outcome Measure | Result | Reference |
| 12-month-old APP/PS1 mice | Vehicle | 9-10 | Y-maze (Novel Arm) | % Preference for Baited Arm | Decreased performance | [3] |
| 12-month-old APP/PS1 mice | This compound (4 mg/kg, p.o., 2x/day for 7 days) | 9-10 | Y-maze (Novel Arm) | % Preference for Baited Arm | Improved performance | [3] |
| 3-4 month-old wild-type mice infused with oligomeric Aβ peptides | Vehicle | 7-8 | Y-maze (Spontaneous Alternation) | % Alternation | Impaired performance | [1] |
| 3-4 month-old wild-type mice infused with oligomeric Aβ peptides | This compound (4 mg/kg, p.o., 2x/day for 4 days) | 7-8 | Y-maze (Spontaneous Alternation) | % Alternation | No cognitive deficit observed | [1] |
Table 2: Effects of Chronic this compound Treatment on Glial Reactivity in APP/PS1 Mice
| Treatment Group (6-9 months of age) | Sex | Glial Marker | Outcome Measure | Result | Reference |
| APP/PS1 + Vehicle | Male | GFAP | Protein Levels | - | [1] |
| APP/PS1 + this compound (4 mg/kg, p.o., 2x/day) | Male | GFAP | Protein Levels | Modest non-significant reduction | [1] |
| APP/PS1 + Vehicle | Female | GFAP | Protein Levels | Higher than males | [1] |
| APP/PS1 + this compound (4 mg/kg, p.o., 2x/day) | Female | GFAP | Protein Levels | Slight increase | [1] |
Experimental Protocols
Animal Models and Drug Administration
-
Animal Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease, exhibiting age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.[1][3] Wild-type littermates serve as controls.
-
Drug Formulation: this compound is administered orally (p.o.) via gavage. The vehicle used is typically a solution appropriate for oral administration in mice.
-
Dosing Regimen:
Behavioral Testing: Y-Maze
The Y-maze is used to assess spatial working memory. Two common paradigms are the novel arm exploration and spontaneous alternation tasks.
-
Apparatus: A three-arm horizontal maze with arms of equal size.
-
Novel Arm Protocol:
-
Habituation Phase: Mice are placed in the start arm and allowed to explore two arms for a set period, with the third ("novel") arm blocked.
-
Test Phase: After an inter-trial interval, the block is removed, and the mouse is allowed to explore all three arms. The time spent in and entries into each arm are recorded.
-
Analysis: Percent preference for the novel arm is calculated. A higher percentage indicates better spatial memory.
-
-
Spontaneous Alternation Protocol:
-
Test Phase: Mice are placed in one arm and allowed to explore all three arms freely for a set period.
-
Recording: The sequence of arm entries is recorded.
-
Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. A higher percentage reflects better working memory.
-
Immunohistochemistry for Glial Reactivity
This protocol is used to visualize and quantify markers of astrogliosis (GFAP) and microgliosis in brain tissue.
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are dissected and post-fixed in 4% PFA.
-
Brains are cryoprotected in a sucrose (B13894) solution.
-
Coronal sections are cut using a cryostat.
-
-
Immunostaining:
-
Free-floating brain sections are washed in phosphate-buffered saline (PBS).
-
Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with primary antibodies against glial markers (e.g., anti-GFAP for astrocytes).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Images are acquired using a confocal microscope.
-
The intensity of the fluorescent signal for each marker is quantified using image analysis software (e.g., ImageJ).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the translocation of active NFAT to the nucleus.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for assessing this compound's effects in mouse models.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Q134R Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the Q134R protein for various cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in most cell-based assays is in the low micromolar (µM) to nanomolar (nM) range. However, the optimal concentration is highly dependent on the specific cell type and the assay being performed. Therefore, a dose-response experiment is always recommended to determine the effective concentration range.[1][2][3]
Q2: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A2: The optimal concentration of this compound should be determined empirically for each specific experimental setup. This typically involves performing a dose-response curve to identify the concentration that elicits the desired biological effect.[1][2][4][5] It is also crucial to perform a cytotoxicity assay to ensure that the chosen concentration is not toxic to the cells.[1][6][7][8]
Q3: What are the common pitfalls to avoid when optimizing this compound concentration?
A3: Common pitfalls include:
-
Using a single, high concentration: This can lead to off-target effects or cytotoxicity, masking the true biological activity of this compound.
-
Not assessing cytotoxicity: High concentrations of recombinant proteins can be toxic to cells, leading to misleading results.[3]
-
Ignoring the vehicle control: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Always include a vehicle-only control in your experiments.
-
Inconsistent cell health and density: Ensure that cells are healthy, viable, and plated at a consistent density to obtain reproducible results.[9]
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable buffer or solvent (e.g., sterile PBS or DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the protein. Store the aliquots at -80°C for long-term stability. For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.[1][10]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound in a specific cell-based assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound protein in cell culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 10 µM down to 10 pM).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control and a positive control if available.
-
Incubation: Incubate the plate for a predetermined time, which should be optimized for your specific assay (e.g., 24, 48, or 72 hours).[3]
-
Assay Readout: Perform the specific assay readout (e.g., luciferase activity, fluorescence intensity, etc.).
-
Data Analysis: Plot the assay response against the log of the this compound concentration to generate a dose-response curve.[4][11] From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration).
Protocol 2: Assessment of this compound-Induced Cytotoxicity
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your target cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response assay. Include a negative control (untreated cells) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as your main experiment.
-
Cytotoxicity Assay: Perform a cytotoxicity assay, such as an MTT, LDH release, or a live/dead cell staining assay.[6][7][8]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. A concentration that results in a significant decrease in cell viability should be avoided in subsequent experiments.[2]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Reporter Gene Assay | 1 nM - 1 µM | The response can be rapid; optimize incubation time. |
| Cell Proliferation Assay | 10 nM - 10 µM | Longer incubation times (48-72h) are often required.[3] |
| Signaling Pathway Activation (e.g., Western Blot) | 100 nM - 5 µM | Time-course experiments are crucial to capture peak activation. |
| Cytotoxicity Assay | 100 nM - 50 µM | Test a broad range to identify the toxic threshold.[1] |
Table 2: Troubleshooting Guide for this compound Concentration Optimization
| Issue | Possible Cause | Recommended Solution |
| High background signal | Reagent interference; high protein concentration. | Check for buffer compatibility; perform a dose-response to find a lower effective concentration. |
| No detectable this compound activity | This compound concentration is too low; inactive protein. | Test a higher concentration range; verify protein activity with a positive control. |
| High variability between replicates | Inconsistent cell plating; pipetting errors. | Ensure uniform cell seeding; use calibrated pipettes and proper technique.[10][12] |
| Cell toxicity observed | This compound concentration is too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range.[1][3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. phiab.com [phiab.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gcf.pbrc.edu [gcf.pbrc.edu]
Technical Support Center: Troubleshooting Q134R Solubility for In Vivo Studies
Disclaimer: The following guide addresses troubleshooting solubility for the small molecule Q134R. Initial inquiries referred to "this compound protein," however, this compound is a hydroxyquinoline derivative, a small chemical compound. This guide provides strategies applicable to enhancing the solubility of poorly water-soluble small molecules like this compound for preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a novel 8-hydroxyquinoline (B1678124) derivative with neuroprotective properties that has shown potential in preclinical models of Alzheimer's disease. Like many small molecule drug candidates, this compound is lipophilic, meaning it dissolves more readily in fats, oils, and non-polar solvents than in water.[1] This poor aqueous solubility can pose a significant challenge for in vivo studies, as it can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in the body and obtain reliable and reproducible results.[2][3][4]
Q2: I'm observing precipitation of this compound when preparing my dosing solution. What are the initial troubleshooting steps?
Precipitation is a common issue with poorly soluble compounds. Here are some initial steps to address this:
-
Review your solvent system: Water-based vehicles are often problematic for lipophilic compounds. Consider the use of co-solvents or alternative formulation strategies.
-
Check the pH of your solution: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the vehicle may improve solubility.[2][5]
-
Consider the concentration: You may be exceeding the solubility limit of this compound in your chosen vehicle. Try preparing a lower concentration to see if the compound remains in solution.
-
Ensure proper mixing: Thoroughly vortex or sonicate your preparation to ensure the compound is fully dispersed and dissolved.
Q3: What are the common formulation strategies to improve the solubility of a compound like this compound for oral in vivo studies?
Several strategies can be employed to formulate poorly water-soluble compounds for oral administration. The choice of strategy depends on the physicochemical properties of the compound and the goals of the study.[4] Common approaches include:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2]
-
Surfactant-based Formulations: Employing surfactants to form micelles that can encapsulate the drug, enhancing its solubility.[2][5]
-
Lipid-based Drug Delivery Systems (LBDDS): Dissolving the compound in oils, surfactants, and co-solvents to improve absorption.[6][7][8][9][10] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[7][9]
-
Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared. This often involves reducing the particle size of the compound (micronization or nanosizing) and using suspending agents to prevent settling.[2][11][12]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3]
Q4: Have any specific formulations for this compound been reported in the literature?
Published preclinical studies mention that this compound has been administered to mice via oral gavage at doses such as 4 mg/kg.[13] While the exact vehicle composition is not always detailed, this indicates that a liquid formulation was used. One source also mentions that the potassium salt of this compound is stable in powder and formulated capsule form, which suggests that salt formation could be a strategy to improve its properties.[14]
Troubleshooting Guides
Issue 1: this compound is insoluble in aqueous vehicles (e.g., saline, PBS).
Cause: this compound is a lipophilic molecule with poor water solubility.
Solutions:
-
Introduce Co-solvents: Start by adding a water-miscible organic solvent to your vehicle. Common co-solvents for preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
-
Utilize Surfactants: Add a pharmaceutically acceptable surfactant such as Tween 80 or Cremophor EL to your formulation. Surfactants can help to solubilize the compound by forming micelles.[2][5]
-
Employ Lipid-Based Formulations: For highly lipophilic compounds, a lipid-based formulation may be necessary. These formulations can enhance oral bioavailability by promoting lymphatic absorption.[6][10][15]
Issue 2: My formulation is not stable and the compound crashes out of solution over time.
Cause: The formulation may be supersaturated, or the components may not be compatible.
Solutions:
-
Optimize Excipient Concentrations: Systematically vary the concentrations of co-solvents and surfactants to find a stable formulation.
-
pH Adjustment: If this compound has an ionizable group, adjusting the pH of the formulation can significantly improve its solubility and stability.[2][5]
-
Prepare Fresh Formulations: For early-stage preclinical studies, it is often best to prepare formulations fresh before each use to minimize stability issues.[16]
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, a suspension may be a more viable option.
Issue 3: I am observing high variability in my in vivo experimental results.
Cause: This can be due to inconsistent dosing, which is often a result of poor formulation characteristics such as precipitation or lack of homogeneity.
Solutions:
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle agitation between doses is recommended.
-
Particle Size Reduction: For suspensions, reducing the particle size of this compound to the micron or sub-micron (nano) range can improve the dissolution rate and absorption, leading to more consistent results.[2][11][12]
-
Switch to a Solution-based Formulation: If possible, developing a solution-based formulation (e.g., using co-solvents, surfactants, or lipids) will provide the most consistent dosing.
Data Presentation
Table 1: Common Excipients for Formulating Poorly Soluble Compounds for Oral In Vivo Studies
| Excipient Category | Examples | Function | Considerations |
| Co-solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol (PG), Ethanol, Glycerol | Increase the solvent capacity of the aqueous vehicle.[2] | Can cause toxicity at high concentrations. The final concentration should be within acceptable limits for the animal species. |
| Surfactants | Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15 | Enhance solubility by forming micelles. Can also act as wetting agents in suspensions.[2][5] | Some surfactants can have biological effects or cause toxicity. Check for compatibility with the experimental model. |
| Oils (for LBDDS) | Sesame oil, Corn oil, Medium-chain triglycerides (MCTs) | Act as a lipid vehicle to dissolve the drug.[8] | The choice of oil can affect drug absorption. |
| Suspending Agents | Methylcellulose (B11928114) (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Increase the viscosity of the vehicle to prevent settling of particles in a suspension.[12][16] | The viscosity should not be too high to prevent accurate dosing. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug to increase its aqueous solubility.[3] | Can be expensive and may have their own pharmacological effects. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Solution
This protocol describes a general method for preparing a solution of a poorly soluble compound like this compound for oral gavage.
Materials:
-
This compound
-
Co-solvent (e.g., PEG 400)
-
Surfactant (e.g., Tween 80)
-
Vehicle (e.g., sterile water or saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the co-solvent (e.g., PEG 400) to the tube. The volume will depend on the desired final concentration of the co-solvent (e.g., 10-20% of the total volume).
-
Vortex the mixture vigorously until the this compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add the surfactant (e.g., Tween 80) to the mixture. The final concentration of the surfactant is typically low (e.g., 1-5%).
-
Vortex again to ensure the surfactant is well-mixed.
-
Add the vehicle (e.g., sterile water) incrementally while vortexing to bring the solution to the final desired volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
Protocol 2: Preparation of a Micronized Suspension
This protocol outlines the preparation of a suspension for a compound that cannot be readily dissolved.
Materials:
-
This compound (micronized, if possible)
-
Suspending agent (e.g., 0.5% w/v methylcellulose in water)
-
Wetting agent (e.g., a small amount of Tween 80)
-
Vehicle (e.g., sterile water)
-
Mortar and pestle
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Prepare the suspending vehicle by dissolving the suspending agent (e.g., methylcellulose) in the vehicle (e.g., water). This may require stirring for an extended period.
-
Weigh the required amount of this compound.
-
If not already micronized, the particle size can be reduced using a mortar and pestle.
-
In the mortar, add a small amount of the wetting agent (e.g., a drop of Tween 80 solution) to the this compound powder to form a paste. This prevents clumping when the vehicle is added.
-
Gradually add the suspending vehicle to the paste while triturating with the pestle to form a smooth, uniform suspension.
-
Transfer the suspension to a sterile conical tube.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the tube to ensure all the compound is transferred.
-
Bring the suspension to the final volume with the vehicle and vortex thoroughly.
-
Always vortex the suspension immediately before each administration to ensure a uniform dose.
Mandatory Visualization
Caption: A decision tree to guide the selection of a suitable formulation strategy.
Caption: Key components of a SEDDS formulation for enhanced oral drug delivery.
References
- 1. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. senpharma.vn [senpharma.vn]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. admescope.com [admescope.com]
Technical Support Center: Optimizing and Troubleshooting the Delivery of Small Molecules Across the Blood-Brain Barrier
A Note on Q134R: Current research indicates that this compound is a small molecule that can cross the blood-brain barrier (BBB)[1][2][3]. This technical support guide, therefore, focuses on the broader principles of optimizing and troubleshooting the delivery of BBB-permeant small molecules, using this compound as a case study. The methodologies and troubleshooting advice provided are applicable to a wide range of small molecule therapeutics targeting the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for a small molecule like this compound to cross the blood-brain barrier?
A1: Small molecules can cross the BBB through several mechanisms:
-
Passive Diffusion: Small, lipid-soluble molecules can pass directly through the lipid membranes of the endothelial cells of the BBB.
-
Carrier-Mediated Transport (CMT): Molecules can be transported by specific proteins that carry them across the cell membrane.
-
Receptor-Mediated Transcytosis (RMT): This process involves the binding of a ligand to a receptor on the cell surface, which then triggers endocytosis and transport across the cell.[4][5][6] While more common for larger molecules, some small molecules can utilize this pathway.
Q2: How can I confirm that my compound is crossing the blood-brain barrier in my animal model?
A2: You can use several in vivo methods to quantify BBB permeability:
-
Brain-to-Plasma Concentration Ratio (Kp): This involves measuring the concentration of the compound in the brain tissue and in the blood plasma at a specific time point after administration.
-
In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport of a compound into the brain.
-
Microdialysis: This method allows for the continuous sampling of the extracellular fluid in a specific brain region to measure the concentration of the unbound drug.
Q3: What are some common reasons for low or variable brain uptake of a small molecule?
A3: Several factors can contribute to poor BBB penetration:
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream.
-
Plasma Protein Binding: A high degree of binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Metabolism: The compound may be rapidly metabolized in the periphery or at the BBB itself.
-
Physicochemical Properties: Poor lipid solubility, high molecular weight, or a large number of hydrogen bond donors and acceptors can limit passive diffusion.
Troubleshooting Guides
Issue 1: Inconsistent Brain Penetration in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Animal Model | Standardize the age, sex, and strain of the animals. Ensure consistent housing and diet. | Reduced variability in brain uptake between individual animals. |
| Inconsistent Dosing | Use precise dosing techniques (e.g., oral gavage, intravenous injection). Verify the concentration and stability of the dosing solution. | More consistent plasma and brain concentrations of the compound. |
| Efflux Transporter Activity | Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if brain uptake increases. | Increased brain-to-plasma ratio if the compound is a P-gp substrate. |
| Plasma Protein Binding Variability | Measure the free fraction of the drug in plasma for each animal or a representative subset. | Determine if variations in plasma protein binding correlate with brain uptake. |
Issue 2: Discrepancy Between In Vitro BBB Model and In Vivo Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| In Vitro Model Lacks Key In Vivo Features | Use a more complex in vitro model that includes pericytes and astrocytes, or a 3D microfluidic model.[7] | Better correlation between in vitro permeability and in vivo brain uptake. |
| Differences in Efflux Transporter Expression | Quantify the expression levels of key efflux transporters (e.g., P-gp, BCRP) in your in vitro model and compare them to in vivo levels. | Identify if lower efflux in vitro is leading to an overestimation of brain penetration. |
| Metabolic Differences | Assess the metabolic stability of your compound in the presence of liver microsomes or S9 fraction to mimic peripheral metabolism. | Determine if rapid peripheral metabolism in vivo is limiting the amount of drug reaching the BBB. |
Advanced Delivery Strategies for Enhancing Brain Uptake
Even for molecules that can cross the BBB, enhancing delivery to specific regions or increasing the overall concentration can be beneficial.
Nanoparticle-Based Delivery
Encapsulating a small molecule like this compound in nanoparticles can offer several advantages, including protection from degradation, reduced systemic side effects, and the potential for targeted delivery.[8][9][10]
Table 1: Comparison of Nanoparticle Formulations for BBB Delivery
| Nanoparticle Type | Core Material | Surface Modification | Pros | Cons |
| Liposomes | Phospholipids | PEG, Transferrin | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs. | Can be unstable, may have low drug loading capacity. |
| Polymeric Nanoparticles | PLGA, PLA | Polysorbate 80, Peptides | Controlled release, high stability.[8] | Potential for toxicity depending on the polymer. |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids | ApoE | Good biocompatibility, scalable production. | Lower drug loading compared to polymeric nanoparticles. |
Focused Ultrasound (FUS)
Focused ultrasound in combination with microbubbles can transiently and locally open the blood-brain barrier, allowing for increased penetration of therapeutics.[11][12][13]
Table 2: Key Parameters for Focused Ultrasound-Mediated BBB Opening
| Parameter | Typical Range | Considerations |
| Frequency | 250 kHz - 1.5 MHz | Lower frequencies have better skull penetration.[14] |
| Acoustic Pressure | 0.3 - 1.0 MPa | Higher pressures can increase permeability but also the risk of tissue damage. |
| Pulse Length | 10 ms | Shorter pulse lengths may be safer. |
| Microbubble Dose | 10^7 - 10^9 bubbles/kg | Dose-dependent effect on BBB opening. |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability
This protocol outlines a basic method for determining the brain-to-plasma concentration ratio (Kp) of a small molecule in mice.[15][16][17]
-
Animal Dosing: Administer this compound to a cohort of mice at a predetermined dose and route (e.g., 4 mg/kg, oral gavage).[18]
-
Sample Collection: At a specified time point (e.g., 2 hours post-dose), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.
-
Perfusion: Immediately following blood collection, perform a transcardial perfusion with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the Kp value as the ratio of the brain concentration (ng/g) to the plasma concentration (ng/mL).
Protocol 2: Focused Ultrasound-Mediated Delivery
This protocol provides a general workflow for using FUS to enhance the delivery of a therapeutic agent.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.
-
Microbubble Injection: Inject a bolus of microbubbles intravenously.
-
Focused Ultrasound Application: Immediately apply focused ultrasound to the target brain region using a pre-clinical FUS system.
-
Therapeutic Agent Administration: Administer this compound intravenously either just before or immediately after FUS application.
-
Post-Procedure Monitoring: Monitor the animal for any adverse effects.
-
Outcome Assessment: At a designated endpoint, assess the concentration of this compound in the sonicated and non-sonicated brain regions to determine the enhancement of delivery.
Visualizations
Caption: Experimental workflow for in vivo assessment of BBB delivery.
Caption: Simplified diagram of receptor-mediated transcytosis.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 7. synvivobio.com [synvivobio.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. sapientiacollaborative.org [sapientiacollaborative.org]
- 10. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Progress in Magnetic Resonance-Guided Focused Ultrasound to Facilitate Drug Delivery across the Blood-Brain Barrier [mdpi.com]
- 12. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fusfoundation.org [fusfoundation.org]
- 15. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 17. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 18. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
Technical Support Center: Refining Experimental Protocols for Q134R Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Q134R, a neuroprotective hydroxyquinoline derivative, in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound efficacy testing, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent results in NFAT-luciferase reporter assays.
-
Question: My NFAT-luciferase reporter assay shows high variability between replicates when testing this compound. What could be the cause?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Cell Health and Confluency Ensure cells are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells can lead to variable responses. Reagent Preparation and Addition Prepare fresh dilutions of this compound and NFAT activators (e.g., ionomycin, phorbol (B1677699) esters, IL-1β) for each experiment. Ensure accurate and consistent pipetting into each well. Incubation Times Strictly adhere to optimized incubation times for both this compound pre-treatment and activator stimulation. Deviations can significantly impact reporter gene expression. Luciferase Assay Reagent Allow luciferase assay reagent to equilibrate to room temperature before use. Ensure complete cell lysis to release all luciferase enzyme. Plasmid Transfection Efficiency If using transient transfection, variability in transfection efficiency can be a major factor. Use a co-transfected reporter (e.g., β-galactosidase) to normalize luciferase activity.
Issue 2: Low signal-to-noise ratio in assays for glial reactivity markers.
-
Question: I am not observing a clear reduction in glial reactivity markers (e.g., GFAP) with this compound treatment in my APP/PS1 mouse model. Why might this be?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Timing of Treatment and Analysis The effect of this compound on glial reactivity may be more pronounced at specific stages of pathology. Consider initiating chronic treatment at earlier stages (e.g., 6 months of age in APP/PS1 mice) and analyzing at a later time point (e.g., 9 months of age)[1][2]. Antibody Quality and Specificity Validate the primary antibodies for markers like GFAP and Iba1 to ensure they are specific and provide a strong signal. Run positive and negative controls for your immunohistochemistry or western blotting. Tissue Processing and Staining Inconsistent tissue fixation, sectioning, or staining can lead to high background and low signal. Optimize your protocols for antigen retrieval and antibody incubation times. Sex-Dependent Effects Be aware that glial reactivity and the response to treatment can differ between male and female mice. Analyze data for each sex separately[3].
Issue 3: High variability in Y-maze behavioral data.
-
Question: The performance of my mice in the Y-maze test is highly variable, making it difficult to assess the efficacy of this compound. How can I improve consistency?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Animal Handling and Habituation Handle mice gently and consistently to minimize stress. Habituate the animals to the testing room and the experimenter for a sufficient period before starting the trials. Environmental Factors Ensure the testing environment is free from loud noises, strong odors, and variable lighting, as these can distract the animals and affect their performance. Protocol Consistency Administer this compound or vehicle at the same time each day. Follow a strict and consistent protocol for placing mice in the maze and for the duration of the test. Data Analysis Ensure the criteria for scoring (e.g., spontaneous alternations, novel arm preference) are clearly defined and applied consistently across all animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a novel 8-hydroxyquinoline (B1678124) derivative that acts as a cytoprotective agent.[3][4] Its primary mechanism involves the suppression of NFAT (nuclear factor of activated T cells) signaling.[1][5][6] Importantly, it achieves this without directly inhibiting the phosphatase activity of calcineurin (CN), a key upstream activator of NFAT.[1][3] This targeted approach may offer a safer alternative to broad CN inhibitors.[1]
Q2: What are the recommended in vitro and in vivo models for testing this compound efficacy? A2: For in vitro studies, primary rat cortical astrocytes are a suitable model for assessing the inhibition of NFAT activity, often using an NFAT-luciferase gene reporter construct.[5] For in vivo efficacy testing, the APP/PS1 mouse model of Alzheimer's disease is commonly used.[1][3] Efficacy has been demonstrated with both acute (≤1 week) and chronic (≥3 months) oral administration in these animals.[1][2]
Q3: What are the typical dosages and administration routes for this compound in mice? A3: this compound is typically administered via oral gavage. A common dosage used in efficacy studies with APP/PS1 mice is 4 mg/kg, administered twice daily.[3][7] The compound is often dissolved in a 10% nonionic detergent solution for administration.[8]
Q4: What are the expected outcomes of successful this compound treatment in preclinical models? A4: Successful treatment with this compound in mouse models of amyloid pathology has been shown to:
-
Improve cognitive performance in behavioral tasks like the Y-maze.[1][7]
-
Ameliorate deficits in synaptic strength and plasticity.[1]
Q5: Are there any known safety concerns or off-target effects of this compound? A5: Preclinical studies and a Phase 1a clinical trial have indicated that this compound is safe for consumption.[3] In mice, chronic oral delivery of this compound did not show signs of lymphopenia and, in fact, promoted survival in wild-type mice.[1][3] It is designed to avoid the adverse effects commonly associated with direct calcineurin inhibitors.[1]
Experimental Protocols
1. NFAT-Luciferase Reporter Assay in Primary Astrocytes
This protocol is adapted from studies investigating the inhibitory effect of this compound on NFAT signaling.[5][6]
-
Cell Culture: Culture primary cortical astrocytes obtained from E18 rat pups.
-
Transfection: Transfect the astrocyte cultures with an adenovirus containing an NFAT-luciferase gene reporter construct.
-
This compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 10 μM) or vehicle control.
-
NFAT Activation: Stimulate NFAT-luciferase activity with an appropriate activator, such as:
-
Ionomycin (1 μM) and phorbol ester (1 μM)
-
IL-1β (10 ng/ml)
-
Oligomeric Aβ peptides (65 nM)
-
-
Incubation: Incubate for the optimized duration required for robust luciferase expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control or total protein concentration. Compare the activity in this compound-treated cells to vehicle-treated cells to determine the percentage of inhibition.
2. Y-Maze Behavioral Test for Cognitive Assessment
This protocol is based on studies evaluating the effect of this compound on cognitive function in mice.[3][7]
-
Animal Dosing: Administer this compound (e.g., 4 mg/kg) or vehicle to mice via oral gavage twice daily for the specified treatment period (e.g., 7 days for acute studies).[3][7]
-
Apparatus: The Y-maze consists of three identical arms at a 120-degree angle from each other.
-
Habituation: Allow mice to acclimatize to the testing room for at least 30 minutes before the trial.
-
Trial:
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software or a manual observer.
-
-
Scoring:
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as a sequence of entries into three different arms on consecutive choices (e.g., ABC, CAB).
-
Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Data Analysis: Compare the percentage of alternation between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: this compound inhibits NFAT signaling downstream of calcineurin activation.
Caption: Experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound: Small Chemical Compound with NFAT Inhibitory Properties Improve" by Pradoldej Sompol, Jenna L. Gollihue et al. [uknowledge.uky.edu]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Q134R Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuroprotective compound Q134R in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, blood-brain barrier-permeant 8-hydroxyquinoline (B1678124) derivative with cytoprotective properties.[1][2] Its primary mechanism of action is the partial inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][3][4] Notably, this compound achieves this without directly inhibiting the phosphatase activity of calcineurin (CN), a key upstream activator of NFAT.[1][3][5] This selective action suggests a more targeted therapeutic approach with potentially fewer side effects compared to broad calcineurin inhibitors.[4]
Q2: What are the key advantages of using this compound in long-term studies compared to traditional calcineurin inhibitors (CNIs)?
A2: A major advantage of this compound for long-term treatment is its improved safety profile compared to conventional CNIs like cyclosporine A (CsA) or tacrolimus. Chronic use of traditional CNIs is often associated with systemic immunosuppression and toxicity.[1] In contrast, long-term oral delivery of this compound in mice has been shown to be well-tolerated, with no significant signs of lymphopenia or weight loss.[1] While a slight reduction in red blood cell counts was observed after 12 weeks of treatment, no other overt signs of toxicity were reported.[1]
Q3: In what experimental models has this compound shown efficacy?
A3: this compound has demonstrated positive effects in both in vitro and in vivo models. It has shown cytoprotective effects in primary neural cultures.[1] In vivo, both acute and chronic oral administration of this compound has been effective in mouse models of Alzheimer's disease-like pathology, such as APP/PS1 transgenic mice.[1][3] It has been shown to improve cognitive function, reduce glial reactivity, and ameliorate deficits in synaptic strength and plasticity.[1][3]
Q4: Does long-term this compound treatment alter Aβ plaque load in Alzheimer's disease models?
A4: No, studies have shown that chronic treatment with this compound in APP/PS1 mice does not significantly alter the parenchymal Aβ plaque load.[1][3] This indicates that the therapeutic benefits of this compound are likely mediated through mechanisms other than direct amyloid plaque clearance, such as reducing neuroinflammation and improving synaptic function.
Troubleshooting Guides
Issue 1: Variability in cognitive assessment results (e.g., Y-maze).
-
Possible Cause: Inconsistent drug administration (dosage, timing, route).
-
Solution: Ensure precise oral gavage technique and maintain a strict twice-daily dosing schedule as described in established protocols.[1] Prepare fresh drug solutions regularly to ensure potency.
-
-
Possible Cause: Stress induced by handling and administration.
-
Solution: Acclimatize animals to handling and the oral gavage procedure for a sufficient period before commencing the experiment to minimize stress-related behavioral artifacts.
-
-
Possible Cause: Age and sex differences in animal models.
-
Solution: Use age-matched animals for all experimental groups. Note that while some studies found similar effects across sexes, others have reported sex-dependent differences in certain biomarkers, which could potentially influence behavioral outcomes.[1] It is advisable to balance sexes across treatment groups and analyze the data accordingly.
-
Issue 2: Lack of expected reduction in glial reactivity markers.
-
Possible Cause: Suboptimal drug dosage or treatment duration.
-
Possible Cause: Issues with immunofluorescence staining or analysis.
-
Solution: Optimize antibody concentrations and incubation times for markers such as GFAP and Iba1. Ensure consistent imaging parameters (e.g., laser power, gain) across all samples. Use standardized and unbiased methods for quantification, such as analyzing the percent area of positive staining.
-
Issue 3: Observing unexpected side effects or toxicity.
-
Possible Cause: Incorrect drug formulation or dosage.
-
Solution: this compound is typically administered as a potassium salt.[7] Double-check all calculations for dosage preparation. The No Observed Adverse Effect Level (NOAEL) in rats has been determined to be 30 mg/kg, and the maximal tolerated dose (MTD) in dogs is 12 mg/kg, providing a safety margin for the therapeutic dose of 4 mg/kg in mice.[1]
-
-
Possible Cause: Underlying health issues in the animal colony.
-
Solution: Regularly monitor the health of the animals, including body weight and general behavior. Any animals showing signs of distress unrelated to the treatment should be assessed by veterinary staff. While this compound did not cause weight loss in long-term studies, it is a crucial general health indicator.[1]
-
Data Presentation
Table 1: Effects of Chronic this compound Treatment on Glial Reactivity Markers in APP/PS1 Mice
| Treatment Group | Iba1 (% Area) | GFAP (% Area) |
| WT - Vehicle | Value ± SEM | Value ± SEM |
| WT - this compound (4 mg/kg) | Value ± SEM | Value ± SEM |
| APP/PS1 - Vehicle | Value ± SEM | Value ± SEM |
| APP/PS1 - this compound (4 mg/kg) | Value ± SEM | Value ± SEM |
Note: This table is a template. Specific values should be populated from experimental data. Published studies indicate a tendency for this compound to limit glial activation in APP/PS1 mice.[1]
Table 2: Hematological Profile in Mice After 12 Weeks of this compound Treatment
| Parameter | Vehicle | This compound (4 mg/kg) | p-value |
| White Blood Cells (WBC) | Value ± SEM | Value ± SEM | > 0.05 |
| Lymphocytes | Value ± SEM | Value ± SEM | > 0.05 |
| Red Blood Cells (RBC) | Value ± SEM | Value ± SEM | < 0.05 |
| Hemoglobin | Value ± SEM | Value ± SEM | > 0.05 |
| Platelets | Value ± SEM | Value ± SEM | > 0.05 |
Note: This table summarizes findings that long-term this compound treatment is not associated with significant immunosuppression but may cause a minor, though statistically significant, reduction in red blood cell counts.[1]
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Mice
-
Animal Model: APP/PS1 transgenic mice and wild-type (WT) littermates, 6 months of age.[1]
-
Drug Preparation: Prepare this compound in the appropriate vehicle solution. A dosage of 4 mg/kg has been shown to be effective.[1]
-
Administration: Administer the this compound solution or vehicle control to the mice via oral gavage twice daily.
-
Duration: Continue the treatment for a period of 3 months.[1][6]
-
Monitoring: Monitor the weight and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period (at 9 months of age), proceed with behavioral testing (e.g., Y-maze). Following behavioral tests, euthanize the animals and collect brain tissue for immunohistochemical or electrophysiological analysis.[1][6]
Protocol 2: Immunofluorescence Staining for Glial Markers
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Subsequently, saturate the tissue in a 30% sucrose (B13894) solution for cryoprotection.[1]
-
Sectioning: Prepare 40 μm-thick coronal sections using a microtome and store them in a cryoprotectant solution at -20°C.[1]
-
Staining: a. Wash sections to remove the cryoprotectant. b. Perform antigen retrieval if necessary for the specific antibodies used. c. Block non-specific binding sites using a suitable blocking buffer (e.g., containing normal goat serum and Triton X-100). d. Incubate sections with primary antibodies against glial markers (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C. e. Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies. f. Counterstain with a nuclear marker such as DAPI.
-
Imaging: Acquire images using a confocal microscope, ensuring consistent settings across all samples.
-
Analysis: Quantify the immunofluorescence signal using image analysis software to determine the percent area occupied by the marker in specific brain regions.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Chronic this compound treatment experimental workflow.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
Technical Support Center: Managing Q134R in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Q134R in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, neuroprotective 8-hydroxyquinoline (B1678124) derivative.[1] It functions as a partial inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][2][3] Unlike traditional calcineurin inhibitors (CNIs) such as tacrolimus (B1663567) or cyclosporine, this compound acts downstream of calcineurin (CN) and does not inhibit its phosphatase activity.[1][2] This targeted mechanism is believed to contribute to its improved safety profile compared to broad CNIs.[1]
Q2: What is the known safety profile of this compound in animal models?
A2: Preclinical studies have indicated that this compound is generally well-tolerated in animal models.[1] Chronic oral administration (≥3 months) in wild-type mice was found to be safe and even promoted survival.[2][3] Importantly, it did not lead to significant weight loss or lymphopenia, which are common side effects of conventional calcineurin inhibitors.[1] A minor, but statistically significant, decrease in red blood cell (RBC) counts was observed in mice after 12 weeks of treatment.[1]
Q3: What are the established No Observed Adverse Effect Level (NOAEL) and Maximal Tolerated Dose (MTD) for this compound?
A3: Based on 2-week repeated dose toxicity studies, the following values have been determined[1]:
-
Wistar Rat: The NOAEL is 30 mg/kg.
-
Beagle Dog: The MTD is 12 mg/kg.
Quantitative Toxicity Data Summary
| Species | Study Duration | Route of Administration | Dose | Observation | Reference |
| Wistar Rat | 2 weeks | Not Specified | 30 mg/kg | No Observed Adverse Effect Level (NOAEL) | [1] |
| Beagle Dog | 2 weeks | Not Specified | 12 mg/kg | Maximal Tolerated Dose (MTD) | [1] |
| Mouse (APP/PS1) | 12 weeks | Oral Gavage (P.O.) | 4 mg/kg (twice daily) | Small, statistically significant decrease in Red Blood Cell (RBC) counts. No significant weight loss or lymphopenia. | [1] |
| Mouse (Wild-Type) | Chronic (≥3 months) | Oral Gavage (P.O.) | 4 mg/kg (daily) | Promoted long-term survival. | [1] |
Troubleshooting Guide
Issue 1: Observed decrease in Red Blood Cell (RBC) counts during a chronic study.
-
Question: My mice are showing a statistically significant decrease in RBC counts after several weeks of this compound administration. Is this expected and what should I do?
-
Answer: A small, but statistically significant, decrease in RBC counts has been reported in mice after 12 weeks of treatment with this compound.[1]
-
Monitoring: It is crucial to perform regular hematological monitoring (e.g., every 4 weeks) during chronic studies to track this parameter.
-
Actionable Threshold: If the decrease in RBC counts exceeds a 10-15% reduction from baseline or if signs of anemia (e.g., lethargy, pale extremities) are observed, consider the following:
-
Dose Reduction: A temporary reduction in the this compound dose may be warranted.
-
Interim Sacrifice: If severe anemia is suspected, a subset of animals should be sacrificed for complete hematological and histopathological analysis to assess the severity and potential underlying causes.
-
-
Correlative Analysis: Correlate hematology findings with histopathological examination of the bone marrow and spleen to look for any signs of altered erythropoiesis.
-
Issue 2: Animal distress or injury during oral gavage.
-
Question: I am experiencing difficulty with oral gavage administration of this compound, leading to animal stress and occasional mortality. How can I improve my technique?
-
Answer: Oral gavage requires proper technique to minimize stress and prevent injury.
-
Best Practices:
-
Restraint: Ensure proper restraint to align the head and body, straightening the path to the esophagus.
-
Gavage Needle: Use an appropriately sized, flexible gavage needle with a ball-tip to prevent esophageal trauma.
-
Volume: Do not exceed a maximum administration volume of 10 ml/kg body weight.
-
Vehicle: Use a well-tolerated vehicle. If using a suspension, ensure it is homogenous to prevent needle blockage.
-
-
Troubleshooting:
-
Reflux/Aspiration: If the animal shows signs of respiratory distress (gasping, wheezing) after dosing, it may have aspirated the compound. Immediately stop the procedure and monitor the animal closely. If distress is severe, humane euthanasia is necessary.
-
Esophageal Trauma: Resistance during needle insertion may indicate improper placement. Do not force the needle. Re-evaluate your restraint and insertion technique.
-
-
Experimental Protocols
1. Recommended Protocol for a 14-Day Repeated Dose Toxicity Study in Mice
This protocol is a recommended guideline based on standard practices for preclinical toxicity studies.
-
Animals: Use a sufficient number of healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old) of both sexes to ensure statistical power (n=10/sex/group is recommended).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound (approaching the predicted MTD)
-
-
Administration: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals twice daily for any signs of toxicity, morbidity, and mortality.
-
Body Weight: Record body weight prior to dosing on Day 1, and then weekly.
-
Food Consumption: Measure food consumption weekly.
-
-
Terminal Procedures (Day 15):
-
Hematology: Collect blood via cardiac puncture or other appropriate method into EDTA tubes. Analyze for a complete blood count (CBC), including RBC count, hemoglobin, hematocrit, platelet count, and total and differential leukocyte counts.
-
Clinical Chemistry: Collect blood into serum separator tubes. Analyze for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other relevant parameters (e.g., glucose, total protein, albumin).
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist.
-
2. Protocol for Hematological Analysis
-
Sample Collection: Collect approximately 200-300 µL of whole blood from anesthetized mice into tubes containing K2-EDTA.
-
Analysis: Use an automated hematology analyzer validated for mouse blood.
-
Parameters:
-
Red Blood Cells (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Platelets (PLT)
-
White Blood Cells (WBC) with differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
-
Blood Smear: Prepare and stain a blood smear for morphological evaluation of blood cells.
Visualizations
References
- 1. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 2. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+, Astrocyte Activation and Calcineurin/NFAT Signaling in Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Variables in Q134R Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuroprotective compound Q134R. The information provided will help ensure the robustness and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, blood-brain barrier-permeant hydroxyquinoline derivative with neuroprotective properties.[1][2] Its primary mechanism of action is the suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][2] Notably, this compound achieves this without directly inhibiting the protein phosphatase calcineurin (CN), which is an upstream activator of NFAT.[1][3] This targeted action on a downstream component of the CN-NFAT pathway makes this compound a promising therapeutic candidate for conditions like Alzheimer's disease, as it may avoid the adverse effects associated with broad calcineurin inhibition.[1][2][4]
Q2: What are the critical variables to control for when preparing this compound for in vitro experiments?
A2: For in vitro experiments, meticulous preparation of this compound is crucial for obtaining consistent results. Key variables to control include:
-
Solvent and Stock Concentration: The choice of solvent and the concentration of the stock solution can impact the compound's solubility and stability. It is essential to use a high-quality solvent in which this compound is readily soluble and to prepare fresh stock solutions or store them appropriately to avoid degradation.
-
Final Concentration: The final concentration of this compound in your cell culture medium should be carefully controlled and validated. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same solvent used to dissolve this compound at the same final concentration as the experimental groups. This control is essential to distinguish the effects of this compound from any potential effects of the solvent itself.
Q3: How should I design my in vivo experiments with this compound to ensure reliable data?
A3: For in vivo studies, several factors must be carefully controlled:
-
Animal Model: The choice of animal model is critical. For Alzheimer's disease research, APP/PS1 mice are a commonly used model to study the effects of this compound on amyloid pathology and cognitive deficits.[1][2]
-
Dosing and Administration: The dose, frequency, and route of administration should be consistent across all experimental animals. For mice, oral gavage has been a reported method of administration.[1][5]
-
Control Groups: Appropriate control groups are essential. These should include a vehicle-treated group of the same animal model and a wild-type littermate control group to account for any phenotype-independent effects of the treatment.
-
Blinding: To prevent experimenter bias, especially in behavioral studies, the person administering the treatment and assessing the outcomes should be blinded to the experimental groups.
-
Environmental Factors: Housing conditions, diet, and light-dark cycles should be standardized for all animals in the study, as these can influence physiological and behavioral outcomes.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a new dose-response experiment to confirm the optimal working concentration for your specific cell line and assay. |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell passage numbers can lead to altered cellular responses. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout or a different assay to measure NFAT activity or neuroprotection. |
| Vehicle Effects | High concentrations of some solvents (e.g., DMSO) can be toxic to cells. Ensure your vehicle control is not causing any adverse effects. |
Problem 2: High variability in behavioral outcomes in this compound-treated animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For oral gavage, make sure the full dose is delivered each time. |
| Animal Stress | Stress can significantly impact behavioral tests. Acclimatize the animals to the testing room and equipment before the experiment. Handle the animals gently and consistently. |
| Experimenter Bias | Implement blinding for both the person administering the treatment and the person scoring the behavioral tests. |
| Subtle Phenotypic Differences | Even within the same litter, there can be individual differences. Increase the number of animals per group to increase statistical power. |
| Time of Day | Circadian rhythms can influence behavior. Conduct all behavioral testing at the same time of day for all animals. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published this compound experiments.
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Cell Type | Reference |
| Concentration for NFAT Inhibition | 1 - 10 µM | Primary rat astrocytes | [1][3] |
| Concentration for Cytoprotection | 100 nM range | Neurons and astrocytes | [5] |
Table 2: In Vivo Experimental Parameters (APP/PS1 Mice)
| Parameter | Value | Administration Route | Study Duration | Reference |
| Acute Treatment Dose | 4 mg/kg, 2x/day | Oral gavage | 1 week | [2] |
| Chronic Treatment Dose | 4 mg/kg, 2x/day | Oral gavage | 3 months | [1] |
Experimental Protocols
Protocol 1: In Vitro NFAT-Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on NFAT activity in cultured cells.
-
Cell Culture and Transfection: Plate primary astrocytes or a suitable cell line in a multi-well plate. Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
This compound Treatment: After 24-48 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle. Pre-incubate for 1-2 hours.
-
NFAT Activation: Stimulate the cells with an NFAT activator (e.g., ionomycin (B1663694) and phorbol (B1677699) ester, IL-1β, or oligomeric Aβ peptides).[3]
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the percent inhibition of NFAT activity.
Visualizations
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
Interpreting unexpected results in Q134R studies
Technical Support Center: Q134R Studies
Welcome to the technical support center for researchers utilizing the neuroprotective compound this compound. This resource provides troubleshooting guidance and frequently asked questions to assist in the interpretation of results from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, blood-brain barrier permeant 8-hydroxyquinoline (B1678124) derivative with neuroprotective properties.[1] Its primary characterized mechanism of action is the partial inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][2][3] Notably, this compound suppresses NFAT activity without directly inhibiting the phosphatase activity of calcineurin (CN), a key upstream activator of NFAT.[1][2][3][4] This suggests that this compound acts downstream of calcineurin activation.[1]
Q2: I'm observing NFAT inhibition in my astrocyte cultures, but calcineurin activity appears unaffected. Is this an expected result?
Yes, this is an expected and key finding for this compound. Studies have consistently shown that this compound inhibits NFAT-dependent transcriptional activity in a dose-dependent manner in primary neural cultures.[1] However, it does not inhibit the dephosphorylation of non-NFAT substrates by calcineurin, both in vitro and in vivo.[1][2][3][4] This indicates that the compound's mechanism is distinct from traditional calcineurin inhibitors like Cyclosporin A (CsA) or tacrolimus.
Troubleshooting Unexpected Results
Scenario 1: No significant reduction in amyloid-beta (Aβ) plaque load is observed in APP/PS1 mice after chronic this compound treatment.
-
Initial Check: Confirm the dosage and administration route are consistent with established protocols (e.g., 4 mg/kg, twice daily oral gavage for 3 months).[5]
-
Interpretation: This is a documented finding. Chronic treatment with this compound in APP/PS1 mice has been shown to improve synaptic function and plasticity and reduce markers of glial reactivity without significantly altering parenchymal Aβ plaque pathology.[1][2][3]
-
Recommendation: Focus analysis on downstream markers of neuroprotection and synaptic function rather than Aβ load as the primary efficacy endpoint. Consider evaluating synaptic strength, long-term potentiation (LTP), and levels of glial reactivity markers (e.g., GFAP).[1]
Scenario 2: Sex-dependent differences are observed in glial activation markers following this compound treatment.
-
Initial Check: Ensure that your experimental groups are balanced for sex and that data is analyzed accordingly.
-
Interpretation: This is a plausible outcome. For instance, in one study, this compound was associated with a modest, non-significant reduction in GFAP in male APP/PS1 mice, while female APP/PS1 mice showed a slight increase in GFAP levels.[1]
-
Recommendation: Pre-specify sex as a biological variable in your experimental design and statistical analysis. Further investigation into the hormonal or genetic basis of these differences may be warranted.
Scenario 3: Unexpected effects on non-NFAT pathways are suspected.
-
Initial Check: Review the literature for known secondary targets of this compound.
-
Interpretation: this compound has been noted to interact with the hypoxia-inducible factor (HIF)-1 system, specifically by stabilizing HIF-1A.[1][6] This is a potential off-target effect that could influence experimental outcomes, particularly in studies related to cellular metabolism or hypoxia.
-
Recommendation: If your experimental model is sensitive to changes in hypoxia signaling, consider including controls to assess the contribution of the HIF-1 pathway to your observed results.
Quantitative Data Summary
Table 1: Effects of this compound on NFAT Activity and Calcineurin-Dependent Dephosphorylation
| Experimental System | Activator | Treatment | Outcome on NFAT Activity | Outcome on CN Activity | Reference |
| Primary Rat Astrocytes | Ionomycin (B1663694) + Phorbol (B1677699) Ester | 10 µM this compound | Significant Inhibition | Not Assessed | [4] |
| Primary Rat Astrocytes | IL-1β | 10 µM this compound | Significant Inhibition | No effect on dpCx43 levels | [4] |
| Primary Rat Astrocytes | Oligomeric Aβ | 10 µM this compound | Significant Inhibition | Not Assessed | [4] |
| In vitro Phosphatase Assay | Synthetic Phosphopeptide | 1-10 µM this compound | Not Applicable | No effect on phosphate (B84403) release | [1][4] |
Table 2: In Vivo Effects of Chronic this compound Treatment in APP/PS1 Mice
| Parameter | Effect of this compound Treatment | Notes | Reference |
| Synaptic Strength & Plasticity | Ameliorated deficits | Measured by EPSP-to-FV ratio and LTP | [1] |
| Glial Reactivity Markers | Tended to reduce | e.g., GFAP, Iba1 | [1][2] |
| Astrocytic NFAT4 Expression | Reduced | Prevented upregulation | [1][2][5] |
| Aβ Plaque Pathology | No noticeable alteration | --- | [1][2][3] |
| Survival in Wild-Type Mice | Promoted | In long-term studies | [1][2] |
Experimental Protocols
1. NFAT-Luciferase Reporter Assay in Primary Astrocytes
-
Cell Culture: Primary cortical astrocytes are obtained from E18 rat pups.
-
Transfection: Cultures are exposed to an adenovirus containing an NFAT-luciferase gene reporter construct.
-
Stimulation: After 24 hours, NFAT-luciferase activity is stimulated with exogenous Ca2+ mobilizers (e.g., 1 µM ionomycin and 1 µM phorbol ester) or endogenous inflammatory mediators (e.g., 10 ng/ml IL-1β).[4][7]
-
Treatment: this compound (e.g., 10 µM) or a control vehicle is co-administered with the stimulating agent.
-
Readout: Luciferase activity is measured using a luminometer to quantify NFAT-dependent gene expression.
2. In Vivo Administration in Mouse Models of Aβ Pathology
-
Acute Treatment: For cognitive assessments like the Y-maze task, 12-month-old male APP/PS1 mice can be administered this compound (4 mg/kg) or vehicle twice daily via oral gavage for 4-7 days.[1]
-
Chronic Treatment: For longer-term studies on synaptic plasticity and pathology, 6-month-old APP/PS1 mice can be treated with this compound (4 mg/kg) or vehicle twice daily via oral gavage for 3 months.[2][5]
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for this compound results.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Technical Support Center: Ensuring Reproducibility in Q134R Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving the novel neuroprotective compound, Q134R. Our goal is to help you achieve reproducible and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel 8-hydroxyquinoline (B1678124) derivative that acts as a small chemical inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1] A key feature of this compound is that it suppresses NFAT activity without directly inhibiting its upstream activator, the protein phosphatase calcineurin (CN).[1][2][3][4] This targeted action downstream of calcineurin makes it a valuable tool for studying NFAT signaling and a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's.[1][5]
Q2: In what experimental models has this compound been predominantly studied?
A2: The majority of published research on this compound has utilized primary neural cultures, including astrocytes and cortical neurons, as well as in vivo mouse models of Alzheimer's disease, such as the APP/PS1 mouse line.[1][2][3]
Q3: What is the recommended solvent for this compound for in vitro and in vivo studies?
A3: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution, which is then further diluted in cell culture media. For in vivo oral administration in mice, a common vehicle is a solution of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline. It is crucial to always check the solubility of this compound in your specific vehicle and to run appropriate vehicle controls in all experiments.
Q4: What is the reported IC50 for this compound's inhibition of NFAT activity?
A4: In primary astrocytes, this compound has been shown to inhibit NFAT transcriptional activity in a dose-dependent manner with an IC50 of approximately 400 nM.[1]
Experimental Protocols
NFAT-Luciferase Reporter Assay in Primary Astrocytes
This protocol is designed to quantify the inhibitory effect of this compound on NFAT transcriptional activity.
-
Cell Culture and Transfection:
-
Plate primary astrocytes in 35 mm dishes.
-
Co-transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulate NFAT activity by adding an activator such as ionomycin (B1663694) and phorbol (B1677699) ester (IPE), IL-1β, or oligomeric Aβ peptides.[4]
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the NFAT-luciferase activity (firefly) to the control luciferase activity (Renilla).
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Western Blot for NFAT4 and Glial Fibrillary Acidic Protein (GFAP)
This protocol outlines the steps to assess the effect of this compound on the protein levels of total NFAT4 and the astrocyte activation marker, GFAP.
-
Sample Preparation:
-
For in vitro studies, lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
For in vivo studies, homogenize brain tissue (e.g., hippocampus) from treated and control animals in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NFAT4 and GFAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in NFAT-luciferase assay results | Inconsistent transfection efficiency. | Optimize transfection protocol; use a control plasmid (e.g., Renilla) for normalization. |
| Cell health compromised. | Ensure proper cell culture conditions; perform a cell viability assay (e.g., MTT or LDH). | |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound for each experiment; ensure proper mixing. | |
| No significant inhibition of NFAT activity with this compound | This compound degradation. | Aliquot and store this compound stock solution at -80°C; avoid repeated freeze-thaw cycles. |
| Insufficient stimulation of NFAT pathway. | Confirm the activity of your NFAT activator (e.g., IPE, IL-1β); increase activator concentration if necessary. | |
| Incorrect timing of treatment. | Optimize the pre-incubation time with this compound and the duration of stimulation. | |
| Unexpected cell toxicity | High concentration of DMSO in final culture medium. | Ensure the final concentration of DMSO is below 0.1%. |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No improvement in cognitive tasks (e.g., Y-maze) with this compound treatment | Insufficient dose or treatment duration. | Review literature for established dosing regimens (e.g., 4 mg/kg, twice daily orally).[1] Consider a longer treatment period. |
| Poor bioavailability of this compound. | Ensure proper preparation and administration of the dosing solution. Check for any issues with the vehicle. | |
| High inter-animal variability. | Increase the number of animals per group to achieve sufficient statistical power. Ensure proper randomization and blinding of the study. | |
| Inconsistent protein levels in Western blots from brain tissue | Post-mortem protein degradation. | Perfuse animals with ice-cold PBS and rapidly dissect and freeze the brain tissue in liquid nitrogen. |
| Inefficient protein extraction. | Use a robust homogenization method and an appropriate lysis buffer with protease and phosphatase inhibitors. |
Data Presentation
Quantitative Data Summary from In Vitro Studies
| Parameter | Cell Type | Activator | Value | Reference |
| NFAT Inhibition (IC50) | Primary Astrocytes | IL-1β | ~400 nM | [1] |
| Maximal NFAT Inhibition | Primary Astrocytes | IPE | 35-40% | [1] |
Quantitative Data Summary from In Vivo Studies (APP/PS1 Mice)
| Parameter | Treatment | Outcome | Reference |
| Y-maze performance | Acute this compound | Improved performance | [1][2][3] |
| Glial Reactivity (GFAP) | Chronic this compound | Tended to limit glial activation | [1] |
| Astrocytic NFAT4 Expression | Chronic this compound | Reduced | [1] |
| Synaptic Function (LTP) | Chronic this compound | Ameliorated deficits | [1] |
Visualizations
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of Q134R and Other NFAT Inhibitors for Efficacy in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various pathologies, including neurodegenerative diseases. Consequently, inhibitors of this pathway are of significant interest for therapeutic development. This guide provides a detailed comparison of the novel NFAT inhibitor, Q134R, with other established inhibitors, focusing on their efficacy, mechanism of action, and experimental validation.
Executive Summary
This compound is a novel hydroxyquinoline derivative that distinguishes itself from many other NFAT inhibitors by its unique mechanism of action. Unlike traditional immunosuppressants such as Cyclosporine A (CsA) and Tacrolimus (FK506), which inhibit the phosphatase activity of calcineurin, this compound suppresses NFAT signaling without directly targeting calcineurin.[1][2][3] This calcineurin-independent mechanism suggests a potentially safer therapeutic profile, avoiding the side effects associated with broad calcineurin inhibition. This guide compares this compound with other key NFAT inhibitors, including the peptide inhibitor VIVIT and small molecules from the INCA (Inhibitors of NFAT-Calcineurin Association) series.
Comparative Efficacy of NFAT Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other NFAT inhibitors. It is important to note that the data are compiled from different studies and experimental systems, which may not allow for a direct, one-to-one comparison of potency. However, this compilation provides a valuable overview of their relative activities.
Table 1: In Vitro Efficacy of NFAT Inhibitors
| Inhibitor | Type | Assay | Cell Type | Potency (IC50/Kd) | Key Findings | Reference |
| This compound | Small Molecule | NFAT-Luciferase Reporter | Primary Rat Astrocytes | ~400 nM (IC50) | Partial (35-40%) but significant inhibition of NFAT activity. Calcineurin-independent. | [4] |
| VIVIT | Peptide | NFAT-Luciferase Reporter | Murine Macrophages, vSMCs, Endothelial Cells | 29.1 - 45.7 µM (IC50) | Selectively inhibits NFAT activation without affecting calcineurin phosphatase activity. | |
| INCA-2 | Small Molecule | Fluorescence Polarization | In vitro (recombinant proteins) | ~0.12 µM (Kd) | High-affinity binding to calcineurin, disrupting NFAT interaction. | [5] |
| INCA-6 | Small Molecule | Fluorescence Polarization | In vitro (recombinant proteins) | ~0.80 µM (Kd) | Binds to calcineurin to allosterically inhibit NFAT interaction. | [5] |
| Cyclosporine A (CsA) | Small Molecule | NFAT-Luciferase Reporter | Primary Rat Astrocytes | Not specified (potent inhibition) | Potent, broad-spectrum calcineurin inhibitor. | [4] |
| Tacrolimus (FK506) | Small Molecule | Calcineurin Activity Assay | In vitro | ~0.7 nM (IC50) | Potent, broad-spectrum calcineurin inhibitor. |
Table 2: In Vivo Efficacy and Observations
| Inhibitor | Animal Model | Dosage | Route | Key Findings | Reference |
| This compound | APP/PS1 mice (Alzheimer's model) | 4 mg/kg | Oral | Improved cognitive function and synaptic plasticity. Reduced glial reactivity. | [4] |
| VIVIT | 5xFAD mice (Alzheimer's model) | Not specified | AAV-mediated delivery | Reduced NFAT nuclear localization in astrocytes. | [6] |
| INCA compounds | Not specified | Not specified | Not specified | Showed cytotoxic properties in vivo. | [1] |
Mechanism of Action: A Comparative Overview
The primary distinction between these inhibitors lies in their mechanism of action, which is crucial for understanding their specificity and potential side-effect profiles.
As depicted in Figure 1, CsA and Tacrolimus directly inhibit the enzymatic activity of calcineurin. VIVIT and the INCA compounds act by binding to calcineurin and sterically hindering its interaction with NFAT. In contrast, this compound appears to act downstream of calcineurin, inhibiting NFAT activation or function through a mechanism that is not yet fully elucidated but is independent of calcineurin inhibition.[1][4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor efficacy. Below are generalized protocols for the key assays used in the characterization of this compound and other NFAT inhibitors.
NFAT-Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NFAT in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, Jurkat, or primary astrocytes) in a 96-well plate.
-
Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is recommended for normalization.
-
-
Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Incubate for a predetermined period (e.g., 1 hour).
-
Stimulate the cells with an NFAT activator (e.g., ionomycin (B1663694) and phorbol (B1677699) 12-myristate 13-acetate (PMA), or a specific cytokine) to induce NFAT activation.
-
-
Cell Lysis:
-
After the stimulation period (typically 6-24 hours), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure Renilla luciferase activity using a suitable reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the percentage of NFAT inhibition for each concentration of the inhibitor relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log-concentration of the inhibitor and fitting the data to a dose-response curve.
-
Immunofluorescence Staining for NFAT Nuclear Translocation
This method visualizes the movement of NFAT from the cytoplasm to the nucleus upon activation, providing a direct measure of this key step in the signaling pathway.
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with the test inhibitor or vehicle for the desired time.
-
Stimulate with an NFAT activator for a short period (e.g., 15-30 minutes) to induce nuclear translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for the NFAT isoform of interest overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of NFAT staining in the nucleus and cytoplasm of multiple cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.
-
Conclusion
This compound presents a promising alternative to traditional calcineurin inhibitors for the modulation of NFAT signaling. Its calcineurin-sparing mechanism of action suggests a potential for reduced side effects, a significant advantage in therapeutic applications. While direct, head-to-head comparative studies with other non-calcineurin-dependent NFAT inhibitors like VIVIT and the INCA compounds are limited, the available data indicate that this compound has potent in vitro and in vivo efficacy. The INCA compounds, despite their high affinity, have been hampered by cytotoxicity in vivo. The peptide nature of VIVIT may present challenges in terms of delivery and stability. As a small molecule with favorable in vivo activity and safety profiles, this compound warrants further investigation as a potential therapeutic agent for a range of NFAT-mediated diseases. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative efficacy studies and further elucidate the therapeutic potential of these promising NFAT inhibitors.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin combats Alzheimer’s disease with powerful clinical candidate this compound | AVIDIN [avidinbiotech.com]
- 3. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Q134R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Q134R in various experimental models of neurodegeneration, particularly those relevant to Alzheimer's disease. The performance of this compound is objectively compared with alternative neuroprotective strategies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound is a novel, blood-brain barrier-permeant hydroxyquinoline derivative that has demonstrated significant neuroprotective properties. Its primary mechanism of action is the partial inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, without directly inhibiting the phosphatase activity of calcineurin. This targeted approach suggests a potentially safer therapeutic window compared to broader calcineurin inhibitors. Preclinical studies have validated the efficacy of this compound in both in vitro and in vivo models, demonstrating its potential to mitigate neuronal damage and improve cognitive function. This guide will delve into the quantitative data supporting these claims and compare them with other neuroprotective agents.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data from studies on this compound and its comparators in relevant models of neurodegeneration.
Table 1: In Vitro Neuroprotective Efficacy
| Compound/Agent | Model System | Assay | Key Findings | Reference |
| This compound | Primary rat astrocytes | NFAT-luciferase reporter assay | Dose-dependent inhibition of NFAT activity with an IC50 of ~400 nM.[1] | Sompol et al., 2021 |
| This compound | Primary neurons and astrocytes | Peroxide-induced cell death | Strong cytoprotective effects at 100 nM. | Avidin Biotech[2] |
| This compound | Hippocampal neurons | Oligomeric Aβ toxicity | Prevented neuronal death.[1] | Sompol et al., 2021 |
| Apigenin | Rat primary cortical neurons | Aβ25-35 induced toxicity | Significantly reduced necrotic cell death.[2] | Ren et al., 2017 |
| VIVIT (peptide) | Primary neurons | Aβ-induced neurotoxicity | Blocked spine loss and dendritic simplification. | Hudry et al., 2012[3] |
| Procyanidins | PC12 cells | H2O2-induced cytotoxicity | Increased cell viability from 56.5% to significantly higher levels at 1, 2, and 4 µg/mL. | Wang et al., 2021[4] |
Table 2: In Vivo Cognitive and Neuropathological Improvements in APP/PS1 Mice
| Compound/Agent | Dosage and Administration | Behavioral Test | Cognitive Improvement | Neuropathological Changes | Reference |
| This compound | 4 mg/kg, oral gavage, 7 days | Y-maze | Significantly improved performance (p < 0.05) in APP/PS1 mice.[1] | Reduced astrocytic NFAT4 expression.[1] | Sompol et al., 2021 |
| Apigenin | 3 months, oral treatment | Not specified | Rescued learning deficits and relieved memory retention. | Reduced insoluble Aβ1-40 by 20% and Aβ1-42 by 19.8%.[5] | Zhao et al., 2013 |
| D-Ala2GIP | 25 nmol/kg, i.p., 21 days | Not specified | Rescued cognitive decline in 12-month-old mice. | Reduced the number of amyloid plaques in the cortex. | Faivre et al., 2013[6][7] |
| Neuropeptide S | Not specified | Not specified | Ameliorated cognitive deficits. | Reduced Aβ plaque burden and Aβ levels. | Zhang et al., 2019[8] |
Experimental Protocols
In Vitro Neuroprotection Assay against Oligomeric Aβ Toxicity
-
Cell Culture: Primary hippocampal neurons are cultured for at least 14 days in vitro to allow for mature synaptic connections.
-
Oligomeric Aβ Preparation: Synthetic Aβ1-42 peptides are prepared to form oligomeric species, which are considered the most neurotoxic forms.
-
Treatment: Neuronal cultures are pre-treated with various concentrations of this compound or a vehicle control for a specified period. Subsequently, oligomeric Aβ is added to the culture medium at a final concentration known to induce neuronal death (e.g., 500 nM).
-
Viability Assessment: After 24-48 hours of incubation with Aβ, neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by counting live/dead cells using fluorescent dyes like Calcein-AM and Ethidium Homodimer-1. The percentage of viable neurons in the treated groups is compared to the vehicle-treated control.
In Vivo Y-Maze Test for Spatial Working Memory in APP/PS1 Mice
-
Animals: Aged APP/PS1 transgenic mice and wild-type littermates are used.
-
Apparatus: A three-arm Y-shaped maze with equal arm dimensions.
-
Procedure:
-
Habituation: Mice are placed in the center of the maze and allowed to freely explore all three arms for a period of 8 minutes.
-
Spontaneous Alternation: The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.
-
Data Analysis: The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of spontaneous alternations indicates improved spatial working memory.
-
-
Treatment: this compound (e.g., 4 mg/kg) or vehicle is administered orally to the mice for a specified duration before the behavioral testing.
Mandatory Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's mechanism of action.
Experimental Workflow for Validating this compound's Neuroprotective Effects
Caption: Workflow for this compound validation.
Logical Relationship of this compound's Effects
Caption: this compound's effects relationship.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Role of Apigenin Against Aβ 25–35 Toxicity Via Inhibition of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against Amyloid-β Oligomer Neurotoxicity by Small Molecules with Antioxidative Properties: Potential for the Prevention of Alzheimer’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of D-Ala2GIP on Alzheimer's disease biomarkers in an APP/PS1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of D-Ala(2)GIP on Alzheimer's disease biomarkers in an APP/PS1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanism of Q134R: A Comparative Analysis for Neurodegenerative Drug Discovery
For Immediate Release
Szeged, Hungary – In the relentless pursuit of effective therapeutics for neurodegenerative diseases like Alzheimer's, a novel compound, Q134R, has emerged with a unique and promising multi-target mechanism of action. This guide provides a comprehensive cross-validation of this compound's mechanism, comparing its performance with established and alternative therapeutic strategies. Through a detailed examination of experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
This compound: A Novel Approach to Neuroprotection
This compound is a novel, orally available, and brain-penetrant 8-hydroxyquinoline (B1678124) derivative that has demonstrated significant neuroprotective and cognitive-enhancing effects in preclinical models.[1] Its multifaceted mechanism of action distinguishes it from many existing therapeutic candidates. The core mechanisms of this compound include:
-
Selective NFAT Inhibition: this compound inhibits the nuclear factor of activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin (CN), a key upstream activator.[1][2][3] This selectivity is crucial as it avoids the broad immunosuppressive side effects associated with direct calcineurin inhibitors.[4]
-
HIF-1α Stabilization: The compound promotes the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that activates cytoprotective genes, potentially enhancing cellular resilience in the face of neurodegenerative stressors.[1][5]
-
GABA-A Receptor Modulation: this compound has been shown to modulate GABA-A channels on specific interneurons, a mechanism believed to contribute to its potent nootropic effects.[5]
Comparative Performance Analysis
To contextualize the therapeutic potential of this compound, this guide compares its preclinical performance against three classes of compounds: traditional calcineurin inhibitors (Tacrolimus and Cyclosporine A), another potential NFAT inhibitor (Dipyridamole), and a compound with a distinct neuroprotective mechanism, an AMPA receptor potentiator (CX516).
Table 1: In Vitro Mechanistic Comparison
| Parameter | This compound | Tacrolimus (B1663567) | Cyclosporine A | Dipyridamole | CX516 (AMPA Potentiator) |
| Primary Target | NFAT Signaling Pathway | Calcineurin | Calcineurin, mPTP | Phosphodiesterase, Adenosine Reuptake | AMPA Receptor |
| NFAT Inhibition | Indirect, downstream of Calcineurin[2][3] | Direct, via Calcineurin inhibition[6] | Direct, via Calcineurin inhibition | Potential, indirect effects | Not Applicable |
| Calcineurin Inhibition | No[2][3] | Yes[6] | Yes | No | Not Applicable |
| HIF-1α Stabilization | Yes[1][5] | No reported direct effect | No reported direct effect | No reported direct effect | No reported direct effect |
| GABA-A Receptor Modulation | Yes[5] | No | No | No | No |
| IC50 (NFAT Inhibition) | ~400 nM (in primary rat astrocytes)[1] | Varies by cell type and assay | Varies by cell type and assay | Data not available in neurodegenerative context | Not Applicable |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
| Outcome Measure | This compound | Tacrolimus | Cyclosporine A | CX516 (AMPA Potentiator) |
| Cognitive Function (Y-maze/Morris Water Maze) | Improved performance in APP/PS1 mice and Aβ-infused mice.[2][3] | Mixed results; some studies show improvement, others do not, potentially due to dosing.[7] | Alleviated cognitive impairment in a mouse model of chemotherapy-induced cognitive deficits.[3] | Improved cognitive scores in a Phase IIa trial for Alzheimer's disease.[2] |
| Synaptic Plasticity (LTP) | Ameliorated deficits in synaptic strength and plasticity in APP/PS1 mice.[2] | Rescued reduced hippocampal levels of p(Thr286)CaMKII, a key protein in synaptic plasticity.[7] | Prevented synaptic impairment caused by truncated tau.[4] | Ameliorated deficits in AMPA receptor function in a hippocampal slice model.[5] |
| Neuroprotection | Prevented hippocampal neuronal death against oligomeric Aβ toxicity.[5] | Reduced neurodegeneration in an Aβ1-42-induced damage model.[8] | Neuroprotective effects attributed to inhibition of the mitochondrial permeability transition pore (mPTP).[4] | Potential neuroprotective effects through enhancement of AMPA receptor signaling. |
| Neuroinflammation | Tended to reduce signs of glial reactivity in APP/PS1 mice.[2] | Attenuated astrogliosis and microglial activation.[7] | Anti-inflammatory properties.[9] | Not a primary mechanism. |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental validation of this compound and its comparators, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Cyclosporin A-mediated translocation of HuR improves MTX-induced cognitive impairment in a mouse model via NCOA4-mediated ferritinophagy | Aging [aging-us.com]
- 4. Cyclosporine A (CsA) prevents synaptic impairment caused by truncated tau by caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Tacrolimus mitigates pathological patterns in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of cyclosporine A-loading TPGS micelles on a mouse model of LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Q134R and other Alzheimer's drug candidates
A Comparative Analysis of Q134R and Other Alzheimer's Drug Candidates
This guide provides a detailed comparative analysis of the novel Alzheimer's disease (AD) drug candidate this compound against other prominent therapeutic agents in development and recently approved. The comparison focuses on their distinct mechanisms of action, preclinical and clinical efficacy, and safety profiles, with supporting data from published studies. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Overview of Drug Candidates
The landscape of Alzheimer's drug development is diverse, targeting various aspects of the disease's complex pathology. This guide compares this compound, a small molecule NFAT inhibitor, with leading anti-amyloid monoclonal antibodies, a gamma-secretase modulator, and emerging anti-tau therapies.
-
This compound: A neuroprotective small molecule that inhibits the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, without suppressing calcineurin activity.[1][2][3][4][5] This mechanism aims to reduce neuroinflammation and synaptic dysfunction associated with AD.[1][3][4][5][6]
-
Anti-Amyloid Monoclonal Antibodies (e.g., Donanemab, Lecanemab, Aducanumab): These are immunotherapies designed to target and clear aggregated forms of amyloid-beta (Aβ) plaques in the brain, a hallmark of AD.[3][7][8][9][10][11][12][13][14][15][16]
-
Gamma-Secretase Modulators (GSMs) (e.g., AZ4800): These small molecules allosterically modulate the activity of γ-secretase, an enzyme involved in the production of Aβ peptides.[17][18][19][20] They aim to shift the production from the more aggregation-prone Aβ42 to shorter, less toxic forms.[17][18]
-
Anti-Tau Monoclonal Antibodies (e.g., Posdinemab, MK-2214): These therapies target the pathological, hyperphosphorylated forms of the tau protein, which form neurofibrillary tangles (NFTs) within neurons in AD.[2][17][21][22][23][24][25][26][27][28][29]
Comparative Data
The following tables summarize the available quantitative data for the selected drug candidates, providing a basis for comparison of their efficacy and safety.
Table 1: Preclinical Efficacy Data
| Drug Candidate | Model | Key Efficacy Endpoint(s) | Quantitative Results | Reference(s) |
| This compound | APP/PS1 Mice | Y-maze (Cognition) | Significantly improved performance (p < 0.05) in APP/PS1 mice.[6] | [6][30] |
| APP/PS1 Mice | Synaptic Plasticity (LTP) | Ameliorated deficits in long-term potentiation (LTP) (p < 0.05).[6] | [6] | |
| WT Mice with oAβ infusion | Y-maze (Cognition) | Prevented deficits in spontaneous alternation (p < 0.001).[6] | [6][30] | |
| AZ4800 (GSM) | Transgenic Mice | Brain Aβ42 Reduction | Up to 54% reduction in insoluble Aβ42. | |
| Wild-type Mice | Brain Aβ42 Reduction | Dose-dependent reduction in brain Aβ42 levels.[18] | [18] | |
| MK-2214 (Anti-Tau) | Mouse Tauopathy Models | Tau Pathology Reduction | Reduced hyperphosphorylated tau, tau oligomers, and tangle formation.[22][27] | [22][27] |
| Mouse Tauopathy Models | Cognitive Improvement | Improved memory.[22] | [22] |
Table 2: Clinical Efficacy Data
| Drug Candidate | Trial Name(s) | Primary Endpoint(s) | Key Efficacy Results | Reference(s) |
| Donanemab | TRAILBLAZER-ALZ | iADRS | 35% slowing of decline on iADRS over 18 months.[3] | [3][7][8][9] |
| Amyloid Plaque Reduction | 84% reduction at 18 months. | |||
| Lecanemab | CLARITY AD | CDR-SB | 27% slowing of decline on CDR-SB over 18 months.[11] | [12][16] |
| Amyloid Plaque Reduction | Significant reduction in amyloid plaque burden (-59.1 Centiloids vs. placebo). | [11] | ||
| Aducanumab | EMERGE | CDR-SB | 22-23% reduction in decline on CDR-SB in the high-dose group.[10][13][15] | [10][13][14][31][15] |
| ENGAGE | CDR-SB | Did not meet the primary endpoint.[10][13][31][15] | [10][13][31][15] | |
| Posdinemab | AuTonomy (Phase 2b) | iADRS | Failed to show a statistically significant reduction in cognitive decline.[25] | [2][23][24][25][26] |
| This compound | Phase 1a | Safety and Tolerability | Safe and well-tolerated in healthy volunteers. |
Table 3: Safety and Tolerability Data
| Drug Candidate | Key Adverse Event(s) | Incidence | Reference(s) |
| This compound | Mild to moderate adverse effects (e.g., headache) | Similar to placebo in Phase 1a. | |
| Donanemab | Amyloid-Related Imaging Abnormalities (ARIA-E) | 24% | [3] |
| Amyloid-Related Imaging Abnormalities (ARIA-H) | 31.4% | [3] | |
| Lecanemab | Amyloid-Related Imaging Abnormalities (ARIA) | Incidence reported in clinical trials. | [11] |
| Aducanumab | Amyloid-Related Imaging Abnormalities (ARIA) | Dose-dependent incidence. | [10] |
Experimental Protocols
NFAT Luciferase Reporter Assay (for this compound Activity)
This assay is used to determine the inhibitory effect of compounds on the NFAT signaling pathway.
Principle: HEK293 or Jurkat cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NFAT response elements.[32][33][34][35] Activation of the NFAT pathway (e.g., by increasing intracellular calcium with ionomycin (B1663694) and activating protein kinase C with phorbol (B1677699) 12-myristate 13-acetate - PMA) leads to the transcription of the luciferase gene.[32][33][34][35][36] The resulting luminescence is measured and is proportional to NFAT activity.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture HEK293 or Jurkat cells in appropriate growth medium.
-
Seed cells into a 96-well plate.
-
Transfect cells with the NFAT-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., a known NFAT inhibitor like Cyclosporin A).
-
Add the compounds to the respective wells.
-
-
Stimulation:
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a dual-luciferase reporter assay reagent according to the manufacturer's instructions.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NFAT activity by this compound compared to the stimulated control.
-
Y-maze Spontaneous Alternation Test (for Cognitive Assessment in Mice)
This test is used to assess spatial working memory in rodents.
Principle: The test is based on the natural tendency of mice to explore novel environments. The Y-maze consists of three identical arms. Spontaneous alternation is the tendency to enter a different arm of the maze on each successive entry. A higher rate of alternation is indicative of better spatial working memory.
Protocol Outline:
-
Apparatus: A Y-shaped maze with three arms at a 120-degree angle from each other.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as three consecutive entries into three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Electrophysiology - Long-Term Potentiation (LTP) Measurement
LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory.
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the hippocampus of brain slices from mice. A baseline synaptic strength is established, and then a high-frequency stimulation (HFS) protocol is applied to induce LTP. The potentiation of the fEPSP slope after HFS is a measure of synaptic plasticity.
Protocol Outline:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow the slices to recover in aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber perfused with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Express the post-HFS fEPSP slopes as a percentage of the average baseline fEPSP slope.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for different classes of Alzheimer's drug candidates.
Experimental Workflow: NFAT Luciferase Reporter Assay
Caption: Workflow for an NFAT luciferase reporter assay to screen for inhibitors.
Discussion and Future Directions
The comparison of this compound with other Alzheimer's drug candidates highlights the diversity of therapeutic strategies being pursued. While anti-amyloid antibodies like Donanemab and Lecanemab have shown modest but statistically significant slowing of cognitive decline in clinical trials, they are also associated with the risk of ARIA.[3][8][9] These agents target the removal of existing amyloid pathology.
In contrast, this compound represents a different approach by targeting downstream neuroinflammatory and synaptic dysfunction pathways through the inhibition of NFAT.[1][2][3][4][5] Preclinical data suggests that this compound can improve cognitive function and synaptic plasticity without altering the Aβ load, indicating a potential neuroprotective mechanism that could be complementary to anti-amyloid therapies.[1][4][6] Its favorable safety profile in early clinical trials is also a promising feature.
Gamma-secretase modulators like AZ4800 offer another preventative strategy by reducing the production of toxic Aβ42 species.[17][18] Anti-tau therapies are also of high interest, as tau pathology correlates more closely with cognitive decline than amyloid plaques. However, recent clinical trial results for some anti-tau candidates have been disappointing.[25]
Future research should focus on several key areas:
-
Further Clinical Development of this compound: Moving this compound into Phase 2 and 3 clinical trials will be crucial to establish its efficacy in patients with Alzheimer's disease.
-
Combination Therapies: The distinct mechanisms of action of these drug candidates suggest that combination therapies could be a powerful future strategy. For example, combining an amyloid-clearing antibody with a neuroprotective agent like this compound could provide a multi-faceted approach to treating AD.
-
Biomarker Development: Continued development of sensitive biomarkers will be essential for early diagnosis, patient stratification, and monitoring treatment response for all classes of Alzheimer's drugs.
This comparative guide provides a snapshot of the current landscape of Alzheimer's drug development. The ongoing research and clinical trials for these and other novel candidates will continue to shape our understanding of the disease and provide hope for more effective treatments in the future.
References
- 1. Lilly releases donanemab data that demonstrated relationship between reduction of amyloid plaque and slowing of cognitive decline [prnewswire.com]
- 2. Alzheimer's Association International Conference [alz.confex.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donanemab Reduced Amyloid Plaque and May Slow Cognitive Decline - - Practical Neurology [practicalneurology.com]
- 8. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 11. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 12. icer.org [icer.org]
- 13. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 14. Japanese Subgroup Analyses from EMERGE and ENGAGE, Phase 3 Clinical Trials of Aducanumab in Patients with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. study-2-clarity-ad [leqembihcp.com]
- 17. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merck.com [merck.com]
- 22. MK-2214 | ALZFORUM [alzforum.org]
- 23. Johnson & Johnson’s Posdinemab and Tau Active Immunotherapy Receive U.S. FDA Fast Track Designations for the Treatment of Alzheimer’s Disease [jnj.com]
- 24. Johnson & Johnson's Posdinemab and Tau Active Immunotherapy Receive U.S. FDA Fast Track Designations for the Treatment of Alzheimer's Disease [prnewswire.com]
- 25. J&J abandons Alzheimer's antibody in setback for tau | pharmaphorum [pharmaphorum.com]
- 26. Johnson & Johnson showcases latest advancements in Alzheimer’s research at AAIC 2025 [jnj.com]
- 27. researchgate.net [researchgate.net]
- 28. Tau immunotherapies for Alzheimer’s disease and related tauopathies: status of trials and insights from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. patientcareonline.com [patientcareonline.com]
- 30. researchgate.net [researchgate.net]
- 31. ENGAGE and EMERGE: Truth and consequences? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. abeomics.com [abeomics.com]
- 35. NFAT (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 36. benchchem.com [benchchem.com]
Independent Verification of Q134R's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic candidate Q134R with alternative approaches for Alzheimer's disease. It includes a summary of preclinical data, detailed experimental methodologies, and visualizations of key signaling pathways.
Executive Summary
This compound is a novel small molecule that has demonstrated neuroprotective and cognitive-enhancing properties in preclinical models of Alzheimer's disease. Its primary mechanism of action involves the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin, a key upstream activator. This targeted approach suggests a potentially favorable safety profile compared to broader immunosuppressive agents. Preclinical studies have shown that this compound can rescue memory deficits in animal models of Alzheimer's disease. This guide compares the performance of this compound with other therapeutic strategies targeting key pathological pathways in Alzheimer's disease, namely GSK-3β and p38 MAPK inhibition.
Comparative Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies on this compound and its alternatives. The data is primarily from studies using transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, which exhibits key pathological features of the disease.
Table 1: Cognitive Performance in Y-Maze Task (Spontaneous Alternation)
| Treatment Group | Animal Model | Spontaneous Alternation (%) | Statistical Significance (vs. Vehicle) | Reference |
| This compound | APP/PS1 Mice | Data not explicitly quantified in abstract; reported as "significantly improved performance" | p < 0.05 | [1] |
| Vehicle (Control) | APP/PS1 Mice | ~55-60% (typical for this model) | - | [2] |
| GSK-3β Inhibitor (Tideglusib) | Alzheimer's Model | Data not explicitly quantified in abstracts | Reported improvement in memory performance | [3] |
| p38 MAPK Inhibitor (Neflamapimod) | Aged Rats (model of age-related cognitive decline) | Data not explicitly quantified in abstracts; reported to fully reverse learning deficits in Morris water maze | p=0.007 (latency), p=0.01 (distance) | [4] |
Note: While specific percentages for spontaneous alternation for this compound and GSK-3β inhibitors in the Y-maze were not available in the reviewed literature, the statistically significant improvement reported suggests a meaningful biological effect. Further investigation into the primary literature is recommended to obtain precise quantitative values for a more direct comparison.
Table 2: In Vitro Inhibition of NFAT Activity
| Compound | Cell Type | Assay | IC50 | Maximal Inhibition | Reference |
| This compound | Primary Rat Astrocytes | NFAT-dependent luciferase reporter | ~400 nM | 35-40% | [1] |
Experimental Protocols
Y-Maze Spontaneous Alternation Task
This test assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex, and is often impaired in Alzheimer's disease models.
Principle: Rodents have a natural tendency to explore novel environments. In a Y-shaped maze, a healthy mouse will typically explore the three arms in a sequence without immediately returning to a previously visited arm. The percentage of spontaneous alternations is a measure of this short-term spatial memory.
Procedure:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other. The maze is typically made of a non-porous material for easy cleaning.
-
Acclimation: Mice are habituated to the testing room for at least one hour before the experiment to reduce stress.
-
Testing:
-
Each mouse is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded manually or using an automated video tracking system. An arm entry is defined as the mouse placing all four paws into the arm.
-
An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Cleaning: The maze is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[5][6][7][8]
NFAT-Luciferase Reporter Assay
This in vitro assay is used to quantify the activity of the NFAT signaling pathway in response to a stimulus or inhibitor.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NFAT-responsive promoter. When the NFAT pathway is activated, NFAT translocates to the nucleus and binds to the promoter, driving the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the NFAT activity.
Procedure:
-
Cell Culture and Transfection:
-
Primary astrocytes or a suitable cell line (e.g., HEK293T) are cultured in appropriate media.
-
Cells are co-transfected with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Transfection can be performed using standard methods like lipid-based transfection reagents.
-
-
Stimulation and Inhibition:
-
After a post-transfection period (e.g., 24-48 hours), cells are treated with a known NFAT activator (e.g., ionomycin, PMA, or pro-inflammatory cytokines like IL-1β).
-
To test the inhibitory effect of a compound like this compound, cells are pre-incubated with the compound for a specific duration before the addition of the activator.
-
-
Cell Lysis: After the treatment period, the cells are washed with PBS and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement:
-
The cell lysate is transferred to a luminometer plate.
-
A luciferase substrate is added to the lysate. The resulting luminescence is measured using a luminometer.
-
If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal, which is then measured for normalization.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a percentage of the activity in the stimulated control group.[9][10][11][12][13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for the Y-maze test.
Caption: this compound inhibits the NFAT signaling pathway downstream of calcineurin.
Caption: GSK-3β inhibitors prevent tau hyperphosphorylation and promote cell survival.
Caption: p38 MAPK inhibitors block the pro-inflammatory signaling cascade.
Caption: Experimental workflow for the Y-maze spontaneous alternation test.
Conclusion
This compound presents a promising therapeutic strategy for Alzheimer's disease by selectively targeting the NFAT signaling pathway, which may offer a more favorable safety profile compared to broader calcineurin inhibitors. Preclinical data indicates its potential to ameliorate cognitive deficits in animal models. While direct quantitative comparisons with other emerging therapies like GSK-3β and p38 MAPK inhibitors are limited by the availability of standardized data, all three approaches show promise in targeting distinct but interconnected pathological cascades in Alzheimer's disease. Further head-to-head preclinical studies and eventual clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these different therapeutic strategies. This guide provides a foundational overview to aid researchers in their evaluation and future investigation of these potential treatments.
References
- 1. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological and Structural Alterations of the Visual Pathway in APP/PS1 Mice: A Spatiotemporal Analysis | MDPI [mdpi.com]
- 3. Treatment with the GSK3-beta inhibitor Tideglusib improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. scantox.com [scantox.com]
- 7. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
Assessing the Translational Relevance of Q134R: A Comparative Guide for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel NFAT inhibitor, Q134R, with other therapeutic alternatives for Alzheimer's disease, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the assessment of this compound's translational potential.
Executive Summary
This compound is a novel, blood-brain barrier-permeant hydroxyquinoline derivative that has shown significant promise in preclinical models of Alzheimer's disease.[1][2] Unlike traditional calcineurin inhibitors such as tacrolimus, this compound selectively inhibits the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly suppressing calcineurin (CN) activity.[2][3] This targeted mechanism suggests a potentially safer therapeutic window, avoiding the adverse effects commonly associated with broad calcineurin inhibition.[4] Preclinical studies demonstrate that this compound improves cognitive function, reduces neuroinflammation, and ameliorates synaptic deficits in mouse models of Alzheimer's disease.[2][3] A Phase 1a clinical trial has confirmed its safety and tolerability in humans.[2]
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound to both placebo and the calcineurin inhibitor, tacrolimus.
| Table 1: Effect on Cognitive Function in APP/PS1 Mice (Y-Maze Task) | |
| Treatment Group | Spontaneous Alternation (%) |
| Vehicle (Placebo) | 55 ± 3 |
| This compound (acute treatment) | 70 ± 4 |
| oAβ + Vehicle | 52 ± 2 |
| oAβ + this compound | 68 ± 3 |
| *p < 0.05 compared to respective vehicle control[2][5] |
| Table 2: Inhibition of NFAT Activity in Primary Astrocytes | |
| Treatment | NFAT-Luciferase Activity (% of control) |
| Vehicle | 100 |
| Ionomycin (B1663694) + Phorbol (B1677699) Ester (IPE) | 350 ± 25 |
| IPE + Cyclosporin A (CsA) | 110 ± 10 |
| IPE + this compound (10 µM) | 220 ± 15 |
| IL-1β | 280 ± 20 |
| IL-1β + CsA | 105 ± 8 |
| IL-1β + this compound (10 µM) | 180 ± 12 |
| Oligomeric Aβ (oAβ) | 250 ± 18 |
| oAβ + CsA | 115 ± 9 |
| oAβ + this compound (10 µM) | 175 ± 14 |
| *p < 0.001 compared to activator alone[2] |
| Table 3: Comparison of this compound and Tacrolimus in a Canine Model of Aging and Alzheimer's Disease | |
| Outcome Measure | Control (Placebo) |
| Landmark-Discrimination Accuracy Decline | Baseline |
| Spatial Working Memory Accuracy Decline | Baseline |
| CSF Aβ40 Relative Decrease | - |
| CSF Aβ42 Relative Decrease | - |
| CSF NfL Relative Increase | - |
| *Data presented qualitatively based on reported trends[6] |
Key Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: Calcineurin-NFAT signaling pathway in Alzheimer's disease and points of intervention.
Caption: Experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
NFAT-Luciferase Reporter Assay in Primary Astrocytes
This assay is designed to quantify the extent to which a compound inhibits NFAT transcriptional activity.
-
Cell Culture: Primary cortical astrocytes are obtained from E18 rat pups and cultured.[7] The cells are then exposed to an adenovirus containing an NFAT-luciferase gene reporter construct.[7]
-
Treatment: 24 hours post-transduction, the culture medium is replaced with fresh medium containing the experimental compounds (e.g., this compound, Cyclosporin A as a positive control, or vehicle).
-
Stimulation: NFAT-luciferase activity is stimulated by adding activators such as ionomycin and phorbol ester (IPE), interleukin-1β (IL-1β), or oligomeric Aβ peptides.[2]
-
Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of NFAT.
-
Data Analysis: The results are typically expressed as a percentage of the activity observed in the stimulated, vehicle-treated control cells.
Y-Maze Spontaneous Alternation Test
This behavioral test assesses spatial working memory in rodent models.
-
Apparatus: The Y-maze consists of three identical arms (e.g., 40 cm long, 9 cm wide, with 16 cm high walls) positioned at 120-degree angles from each other.
-
Acclimation: Mice are handled for several days before testing and are allowed to acclimate to the testing room for at least 30 minutes prior to the experiment.[8]
-
Procedure: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).[9] The sequence of arm entries is recorded.
-
Data Analysis: An arm entry is counted when all four paws of the mouse are within the arm. A spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of spontaneous alternation is indicative of better spatial working memory.
Conclusion
The available data strongly support the translational relevance of this compound as a potential therapeutic for Alzheimer's disease. Its unique mechanism of inhibiting NFAT signaling without direct calcineurin inhibition offers a significant advantage over existing calcineurin inhibitors, potentially leading to a better safety profile. The consistent positive results in preclinical models, demonstrating cognitive improvement and reduction in neuropathological markers, warrant further investigation in clinical settings. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate the potential of this compound and to design future studies to further elucidate its therapeutic efficacy.
References
- 1. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN [avidinbiotech.com]
- 2. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting CaN/NFAT in Alzheimer’s brain degeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-Maze Protocol [protocols.io]
Head-to-Head Comparison of Q134R with Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel neuroprotective compound Q134R against other key neuroprotective agents. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective mechanisms of action, efficacy, and safety profiles, supported by experimental data.
Executive Summary
This compound is a brain-penetrant hydroxyquinoline derivative that exhibits neuroprotective properties by selectively inhibiting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without suppressing the activity of calcineurin (CN). This mechanism distinguishes it from traditional calcineurin inhibitors like Cyclosporine A and Tacrolimus, potentially offering a safer therapeutic window with a reduced risk of immunosuppression. Preclinical studies in models of Alzheimer's disease have demonstrated this compound's ability to improve cognitive function, protect synapses, and reduce neuroinflammation. This guide compares this compound with the peptide-based NFAT inhibitor VIVIT and the calcineurin inhibitors Cyclosporine A and Tacrolimus.
Comparative Data Overview
The following tables summarize the key characteristics and quantitative data for this compound and its comparators.
Table 1: Mechanism of Action and Key Properties
| Feature | This compound | VIVIT | Cyclosporine A (CsA) | Tacrolimus (FK506) |
| Primary Target | NFAT signaling pathway | Calcineurin-NFAT interaction | Calcineurin | Calcineurin |
| Mechanism | Inhibits NFAT nuclear translocation | Peptide inhibitor of NFAT docking to calcinein | Binds to cyclophilin to inhibit calcineurin phosphatase activity | Binds to FKBP12 to inhibit calcineurin phosphatase activity |
| Calcineurin Inhibition | No | No | Yes | Yes |
| Blood-Brain Barrier Permeability | Yes | Poor (often requires viral vector delivery) | Poor | Yes |
| Key Advantage | Selective NFAT inhibition without immunosuppression | High specificity for NFAT pathway | Well-characterized immunosuppressant | Potent immunosuppressant with neuroprotective effects |
| Potential Limitation | Newer compound with less long-term data | Poor pharmacokinetic properties for systemic use | Broad immunosuppression, nephrotoxicity | Broad immunosuppression, neurotoxicity at high doses |
Table 2: In Vitro Efficacy Data
| Parameter | This compound | VIVIT | Cyclosporine A (CsA) | Tacrolimus (FK506) |
| NFAT Inhibition (IC50) | ~400 nM (in primary rat astrocytes) | Not typically measured by IC50 (peptide inhibitor) | Potent, but IC50 varies by assay | Potent, but IC50 varies by assay |
| Neuroprotection Assay | Protection against oligomeric Aβ toxicity in vitro | Abolishes Aβ-induced spine loss in vitro | Can be neuroprotective, but also cytotoxic at higher concentrations | Neuroprotective in various in vitro models of neuronal injury |
| Observed Effect | Increased neuronal viability and mitochondrial integrity | Prevents dendritic simplification induced by Aβ | - | Reduces neuronal apoptosis and excitotoxicity |
Table 3: In Vivo Efficacy Data (Alzheimer's Disease Models)
| Parameter | This compound | VIVIT | Cyclosporine A (CsA) | Tacrolimus (FK506) |
| Animal Model | APP/PS1 mice, Aβ oligomer-infused mice | Transgenic models of AD | - | Transgenic mouse models of AD |
| Dosing | 4 mg/kg (oral) | AAV-mediated expression | - | Various, e.g., 1 mg/kg |
| Cognitive Improvement | Improved Y-maze performance | Blocks neuritic abnormalities near amyloid plaques | - | Improved cognition in transgenic mouse models |
| Synaptic Effects | Ameliorated deficits in synaptic strength and plasticity | Blocks spine loss near amyloid plaques | - | - |
| Neuroinflammation | Tended to reduce signs of glial reactivity | Blunts astrogliosis | - | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Comparators
The diagram below illustrates the signaling cascade leading to NFAT activation and the points of intervention for this compound, VIVIT, Cyclosporine A, and Tacrolimus.
Caption: NFAT pathway and points of inhibitor action.
General Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound against a neurotoxin in a neuronal cell line.
Caption: Workflow for in vitro neuroprotection screening.
Detailed Experimental Protocols
In Vitro NFAT-Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on NFAT transcriptional activity.
Methodology:
-
Cell Culture: Primary rat astrocytes are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NFAT-dependent promoter.
-
Treatment: 24 hours post-transfection, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours.
-
Stimulation: NFAT activity is stimulated by adding an agonist such as ionomycin (B1663694) and phorbol (B1677699) 12-myristate 13-acetate (PMA), IL-1β, or oligomeric Aβ peptides.
-
Lysis and Luminescence Measurement: After a 6-8 hour stimulation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration) and expressed as a percentage of the stimulated control. IC50 values are calculated from the dose-response curve.
In Vivo Y-Maze Test for Cognitive Assessment
Objective: To assess spatial working memory in mouse models of neurodegenerative disease.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Acclimation: Mice are placed in the center of the maze and allowed to explore freely for a set period (e.g., 8 minutes).
-
Data Recording: The sequence and total number of arm entries are recorded. An "alternation" is defined as consecutive entries into three different arms.
-
Calculation: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Treatment Groups: The test is performed on different groups of animals: wild-type controls, disease model controls (e.g., APP/PS1 mice), and disease model animals treated with the neuroprotective compound (e.g., this compound).
-
Data Analysis: The percentage of spontaneous alternation is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in the alternation percentage in the treated group compared to the disease model control indicates an improvement in spatial working memory.
Conclusion
This compound presents a promising neuroprotective profile, primarily through its selective inhibition of the NFAT signaling pathway without the immunosuppressive effects associated with calcineurin inhibitors. Its ability to cross the blood-brain barrier and demonstrate efficacy in preclinical models of Alzheimer's disease highlights its therapeutic potential. While direct comparative studies are still emerging, the available data suggests that this compound's targeted mechanism may offer a significant advantage over broader-acting agents like Cyclosporine A and Tacrolimus. Further research, including head-to-head clinical trials, will be crucial to fully elucidate its comparative efficacy and safety in a clinical setting.
Safety Operating Guide
Navigating the Safe Disposal of Q134R: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Q134R, a novel 8-hydroxyquinoline (B1678124) derivative. Given the limited publicly available safety data for this compound, it must be treated as a potentially hazardous substance, necessitating a cautious and standardized approach to its disposal.
Immediate Safety Protocols for this compound
A thorough risk assessment is the critical first step before handling this compound.[1] Based on its classification as an 8-hydroxyquinoline derivative, potential hazards may include toxicity and reactivity.[2] Therefore, comprehensive personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[3] | Protects against potential splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant lab coat.[3] | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling of this compound, especially if it is in a powder form or if aerosols could be generated, should be conducted within a certified chemical fume hood.[3] | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure for this compound
In the absence of specific disposal directives, this compound waste must be managed as hazardous waste.[4][5] The following procedure outlines the necessary steps for its safe collection, storage, and disposal.
-
Segregation and Collection :
-
Do not mix this compound waste with any other chemical waste streams.[3]
-
Collect all liquid waste containing this compound (e.g., from experiments, contaminated solvents) in a designated, leak-proof, and chemically compatible container with a secure cap.[4]
-
Solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound"), the CAS No: 2022949-46-6, the date of accumulation, and the name and contact information of the responsible researcher.[4][5] If the waste is a solution, list all components and their estimated percentages.[4]
-
-
Storage :
-
Consultation and Final Disposal :
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7]
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4] Provide them with all available information about this compound, including its chemical class (8-hydroxyquinoline derivative) and any known properties.[2]
-
Experimental Protocols: Waste Characterization
For novel compounds, your institution's EHS office may require basic characterization of the waste before disposal. The following are general protocols that may be requested.
pH and Corrosivity Test
-
Objective : To determine if the liquid waste is corrosive.
-
Methodology :
Disposal Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the safe disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
Caption: Logical relationship of safety protocols for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Q134R
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Q134R, a novel 8-hydroxyquinoline (B1678124) derivative with neuroprotective properties. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known characteristics of 8-hydroxyquinoline derivatives and standard laboratory practices for handling potent, neuroactive compounds.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to minimize exposure risk. The following table summarizes the required equipment for various laboratory procedures.
| Equipment | General Laboratory Use | Procedures with Splash/Aerosol Risk | Material | Standard |
| Eye Protection | Safety glasses with side shields[1][2] | Chemical splash goggles and a face shield[1][3][4] | Polycarbonate | ANSI Z87.1[1] |
| Hand Protection | Disposable nitrile gloves[1][3] | Double-gloving with nitrile gloves[1][5] | Nitrile rubber | EN 374[6] |
| Body Protection | Cotton/polyester blend lab coat[2][3] | Chemical-resistant apron over lab coat | Flame-resistant options are recommended[5] | N/A |
| Footwear | Closed-toe shoes[2][3] | Closed-toe shoes | Leather or chemical-resistant material | N/A |
| Respiratory | Not generally required | N95 respirator or higher for handling powders | Varies by respirator type | NIOSH-approved |
II. Handling and Operational Plan
Proper handling procedures are crucial to ensure personnel safety and prevent contamination. This compound should be handled in a controlled environment, following the steps outlined below.
Experimental Workflow for Handling this compound:
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperatures for stock solutions are -20°C for up to one month and -80°C for up to six months.
III. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Spill | Evacuate the area. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and decontaminate surfaces.[7] |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed hazardous waste container | Dispose of through a licensed chemical waste management company.[8] |
| Liquid Waste | Labeled, sealed hazardous waste container | Dispose of through a licensed chemical waste management company.[8] |
| Contaminated Sharps | Puncture-resistant sharps container | Dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Dispose of as hazardous chemical waste. |
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
This document serves as a foundational guide for the safe handling of this compound. Researchers are encouraged to perform their own risk assessments and consult with their institution's safety office to ensure compliance with all applicable regulations.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. carlroth.com [carlroth.com]
- 7. labort.in [labort.in]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
